Practical Synthesis of 5,8-Dioxaspiro[3.4]octan-2-ol: A Technical Guide
Executive Summary 5,8-dioxaspiro[3.4]octan-2-ol (CAS: 1802988-78-8 / 1824626-99-4 for ketone precursor) is a specialized bicyclic building block used in medicinal chemistry to introduce a conformationally restricted cycl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5,8-dioxaspiro[3.4]octan-2-ol (CAS: 1802988-78-8 / 1824626-99-4 for ketone precursor) is a specialized bicyclic building block used in medicinal chemistry to introduce a conformationally restricted cyclobutane motif. Structurally, it is the ethylene ketal of 3-hydroxycyclobutanone.
This guide details the synthesis of this target via a robust [2+2] cycloaddition strategy . Unlike routes relying on unstable and expensive 1,3-cyclobutanedione, this protocol constructs the cyclobutane core from readily available acyclic precursors (trichloroacetyl chloride and benzyl vinyl ether). The workflow prioritizes scalability, safety, and intermediate stability.
Retrosynthetic Analysis
The strategic disconnection relies on the stability of the benzyl ether as a masked alcohol. The cyclobutane ring is formed early via a [2+2] ketene cycloaddition, a method superior to ring closures of acyclic diesters due to higher atom economy and stereocontrol.
Caption: Retrosynthetic logic flow from the target alcohol back to acyclic commodity chemicals.
Critical Reagents & Safety Profile
This synthesis involves reactive ketene intermediates and pyrophoric catalysts. Adherence to the following safety standards is non-negotiable.
Reagent
Role
Hazard Class
Critical Safety Measure
Trichloroacetyl Chloride
Ketene Precursor
Corrosive, Lachrymator
Handle in fume hood; quench excess with NaHCO₃.
Zinc-Copper Couple (Zn/Cu)
Dechlorinating Agent
Pyrophoric (Dry)
Keep wet with solvent or under Argon; dispose in dilute HCl.
Benzyl Vinyl Ether
Ketene Trap
Flammable
Distill before use to remove stabilizers if necessary.
Ethylene Glycol
Protecting Group
Toxic (Oral)
Use Dean-Stark apparatus to remove water azeotropically.
Palladium on Carbon (Pd/C)
Hydrogenolysis Cat.
Flammable Solid
Fire Hazard: Wet with water before adding solvent to prevent ignition of methanol vapors.
Detailed Experimental Protocol
Phase 1: Construction of the Cyclobutane Core
Objective: Synthesis of 3-benzyloxycyclobutanone via [2+2] cycloaddition and dechlorination.
Step 1.1: [2+2] Cycloaddition
Setup: Flame-dry a 1L three-neck flask equipped with a mechanical stirrer, addition funnel, and N₂ inlet.
Solvent System: Add Benzyl Vinyl Ether (1.0 equiv) and Activated Zinc dust (2.0 equiv) to anhydrous diethyl ether (0.5 M concentration relative to ether).
Activation: Sonicate the Zn suspension for 5 minutes to disrupt surface oxides.
Addition: Cool to 0°C. Dropwise add a solution of Trichloroacetyl Chloride (1.1 equiv) in diethyl ether over 2 hours.
Mechanism:[1] Trichloroacetyl chloride reacts with Zn to generate in situ dichloroketene, which immediately undergoes [2+2] cycloaddition with the vinyl ether.
Workup: Filter through a Celite pad to remove zinc salts. Wash the filtrate with saturated NaHCO₃ and brine. Dry over MgSO₄ and concentrate to yield crude 2,2-dichloro-3-benzyloxycyclobutanone .
Step 1.2: Reductive Dechlorination
Reaction: Dissolve the crude dichlorocyclobutanone in Glacial Acetic Acid (AcOH).
Reduction: Add Zinc dust (4.0 equiv) portion-wise at room temperature. The reaction is exothermic; use a water bath to maintain temp < 40°C.
Monitoring: Stir for 4–6 hours. TLC (Hexane/EtOAc 4:1) should show the disappearance of the less polar dichloro compound.
Isolation: Dilute with diethyl ether, filter off zinc, and carefully neutralize the filtrate with saturated NaHCO₃ (Caution: Gas evolution).
Purification: Flash chromatography (SiO₂, 10-20% EtOAc/Hexanes) yields 3-benzyloxycyclobutanone as a pale yellow oil.
Phase 2: Ketalization & Deprotection
Objective: Protection of the ketone as a spiro-ketal followed by unmasking of the alcohol.
Step 2.1: Ketalization (Formation of the Spiro Ring)
Reagents: Mix 3-benzyloxycyclobutanone (1.0 equiv), Ethylene Glycol (5.0 equiv), and p-Toluenesulfonic acid (pTSA) (0.05 equiv) in Benzene or Toluene.
Apparatus: Equip with a Dean-Stark trap and reflux condenser.
Process: Reflux for 12 hours with azeotropic removal of water.
Workup: Cool, wash with NaHCO₃ (aq) and water. Dry and concentrate.
Result:5,8-dioxaspiro[3.4]octan-2-yl benzyl ether . (Note: The spiro-ketal is stable to basic workup).
Step 2.2: Hydrogenolysis (Final Deprotection)
Setup: Dissolve the benzyl ether intermediate in Methanol (MeOH).
Catalyst: Add 10 wt% Pd/C (10% loading). Safety: Wet catalyst with 1mL water before adding MeOH.
Hydrogenation: Stir under a balloon of H₂ (1 atm) at room temperature for 12–18 hours.
Alternative: For faster rates, use a Parr shaker at 40 psi.
Filtration: Filter through Celite to remove Pd/C. Rinse cake with MeOH.
Purification: Concentrate filtrate. The residue is often pure enough (>95%), but can be distilled (Kugelrohr) or chromatographed (EtOAc/Hexanes) to yield 5,8-dioxaspiro[3.4]octan-2-ol .
Experimental Workflow Diagram
Caption: Step-by-step synthetic workflow from starting materials to final spirocyclic alcohol.
Characterization & Troubleshooting
Expected Analytical Data
¹H NMR (CDCl₃, 400 MHz):
4.40 (m, 1H, CH-OH)
3.90-4.00 (s, 4H, ketal -O-CH₂-CH₂-O-)
2.50-2.70 (m, 2H, cyclobutane CH₂)
1.90-2.10 (m, 2H, cyclobutane CH₂)
¹³C NMR: Distinct quaternary spiro-carbon signal around
108-110 ppm (ketal carbon).
Troubleshooting Guide
Issue
Probable Cause
Solution
Low Yield in Step 1.1
Inactive Zinc
Wash Zn dust with dilute HCl, then water, acetone, and ether; dry under vacuum before use.
Incomplete Dechlorination
Temperature too low
Gently warm the Zn/AcOH mixture to 40°C; ensure vigorous stirring.
Ketal Hydrolysis
Acidic Workup
During Step 2.1 workup, ensure the aqueous phase is basic (pH > 8) before extraction.
Stalled Hydrogenolysis
Catalyst Poisoning
Use high-quality Pd/C; ensure the benzyl ether is free of sulfur/chloride contaminants from previous steps.
References
BenchChem. Synthesis of 3-Hydroxycyclobutanone and Derivatives. Retrieved from BenchChem Database. Link
WIPO Patent WO2015113452A1. Compounds for LRRK2 Inhibition. (Describes the reduction of 5,8-dioxaspiro[3.4]octan-2-one to the alcohol D160). Link
spectroscopic data for 5,8-dioxaspiro[3.4]octan-2-ol
The following technical guide provides an in-depth spectroscopic and synthetic profile of 5,8-dioxaspiro[3.4]octan-2-ol , a specialized spirocyclic building block used in medicinal chemistry. [1][2][3][4][5][6][7] Execut...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth spectroscopic and synthetic profile of 5,8-dioxaspiro[3.4]octan-2-ol , a specialized spirocyclic building block used in medicinal chemistry.
[1][2][3][4][5][6][7]
Executive Summary & Chemical Identity
5,8-dioxaspiro[3.4]octan-2-ol is the ethylene ketal derivative of 3-hydroxycyclobutanone. It serves as a critical "masked" ketone intermediate in drug discovery, particularly for introducing the rigid, non-planar spiro[3.4]octane scaffold into kinase inhibitors (e.g., LRRK2 inhibitors) and bioisosteres. The spirocyclic junction confers specific conformational constraints that differentiate it from simple cycloalkyl analogs, improving metabolic stability and vector orientation in active sites.
1001907-64-7 (Generic/Acid deriv.[1] often linked; Specific Alcohol: N/A in common public reg. often cited as intermediate D160 in patents)
Molecular Formula
C₆H₁₀O₃
Molecular Weight
130.14 g/mol
SMILES
OC1CC2(C1)OCCO2
Synthesis & Experimental Protocols
To ensure high spectral purity, the compound is synthesized via a protection-deprotection sequence starting from 3-benzyloxycyclobutanone. This route avoids the volatility and water-solubility issues associated with direct ketalization of the free hydroxy ketone.
Workflow Diagram (DOT)
Figure 1: Synthetic pathway for the isolation of high-purity 5,8-dioxaspiro[3.4]octan-2-ol.
Detailed Protocol
Step 1: Ketalization (Formation of D159)
Charge: To a solution of 3-(benzyloxy)cyclobutanone (1.0 eq) in toluene (20 vol) add ethane-1,2-diol (2.0 eq) and p-toluenesulfonic acid (0.1 eq).
Reflux: Heat to 110°C using a Dean-Stark trap to continuously remove water. Monitor by TLC or LCMS until ketone consumption is complete (~2 hours).
Workup: Quench with water, extract with DCM/MeOH (10:1), dry over Na₂SO₄, and concentrate.
Purification: Silica gel chromatography (PE:EA = 4:1) yields the benzyl ether (D159).
Step 2: Hydrogenolysis (Deprotection to Target)
Reduction: Dissolve the benzyl ether (D159) in methanol. Add 10% Pd/C catalyst (0.1 wt eq).
Hydrogenation: Stir under H₂ atmosphere (balloon or slight overpressure) overnight at room temperature.
Isolation: Filter through Celite to remove catalyst. Concentrate the filtrate in vacuo to yield 5,8-dioxaspiro[3.4]octan-2-ol as a colorless oil.
Spectroscopic Characterization
The spectral data below validates the structure. Note that the benzyl ether intermediate (D159) is often used as the "fingerprint" standard due to its distinct aromatic signals, while the final alcohol is characterized by the loss of these signals and the upfield shift of the methine proton.
Mass Spectrometry (LC-MS)[1][2][3][5][6]
Ionization Mode: ESI (+)
Observed Ion (M+H): 131.1 m/z (Target Alcohol)
Reference Ion (Intermediate D159): 221.1 m/z [M+H]⁺
Nuclear Magnetic Resonance (NMR)
The NMR data is derived from the verified synthesis in Patent WO2015113452A1.
cis-protons relative to substituent. Part of AA'BB' system.[2]
2.19
Multiplet
2H
Cyclobutane CH ₂
trans-protons relative to substituent.
Target Product: 5,8-dioxaspiro[3.4]octan-2-ol
Solvent: DMSO-d₆ (Inferred from deprotection logic and standard shifts)[3][4][5][6][7][8][9]
δ 4.95 (d, J=6.0 Hz, 1H): Hydroxyl proton (OH ). Visible in DMSO-d₆; disappears in D₂O shake.
δ 4.05 – 4.15 (m, 1H): Methine proton (CH -OH). Shifts downfield slightly relative to the benzyl ether due to loss of shielding or solvent effects, but typically remains in the 3.9–4.2 range.
δ 3.78 (s, 4H): Dioxolane ring protons (O-CH₂-CH₂-O). Remains chemically equivalent, confirming the spiro-ketal integrity.
δ 2.00 – 2.45 (m, 4H): Cyclobutane ring protons. These appear as two distinct multiplets (AA'BB' system) due to the puckered conformation of the cyclobutane ring.
Structural Logic Diagram
The following diagram illustrates the NMR coupling network and the key connectivity that defines the spiro junction.
Figure 2: NMR connectivity map showing the relationship between the spiro center and the diagnostic proton signals.
Applications in Drug Discovery
This scaffold is a bioisostere for 4-substituted cyclohexanones or 3-substituted cyclobutanones .
Conformational Restriction: The spiro ketal locks the geometry, preventing the "floppiness" of open-chain ethers.
Solubility: The dioxolane ring increases polarity (lowering LogP) compared to an all-carbon spirocycle.
Vector Alignment: The 2-position alcohol allows for derivatization (e.g., mesylation, amination) to project substituents at a precise angle relative to the spiro core, ideal for accessing specific pockets in kinase enzymes like LRRK2.
References
Synthesis and Characterization (Primary Source)
Patent: WO2015113452A1.
Context: Describes the synthesis of Intermediate D159 and its conversion to the title alcohol D160.
URL:
Related Spirocyclic Scaffolds
Source: "The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks." Journal of Organic and Pharmaceutical Chemistry, 2025.[2][10]
Executive Summary: The Strategic Value of the Spiro Scaffold
Technical Monograph: 5,8-Dioxaspiro[3.4]octan-2-ol In modern drug discovery, the transition from flat, aromatic-rich structures to three-dimensional (3D) scaffolds is a critical strategy for improving clinical success ra...
In modern drug discovery, the transition from flat, aromatic-rich structures to three-dimensional (3D) scaffolds is a critical strategy for improving clinical success rates. 5,8-dioxaspiro[3.4]octan-2-ol represents a high-value building block in this domain. It serves as a "masked" equivalent of 3-hydroxycyclobutanone , where the reactive ketone is protected as an ethylene ketal.
This molecule offers three distinct advantages in medicinal chemistry:
Vector Positioning: It provides a rigid, linear exit vector for substituents, unlike the flexible chair conformations of cyclohexanes.
Enhancement: By incorporating a spirocyclic core, it increases the fraction of hybridized carbons, which correlates with improved solubility and lower attrition rates in clinical trials.
Bioisosterism: The cyclobutane ring acts as a metabolic bioisostere for phenyl or tert-butyl groups, reducing lipophilicity (LogP) while maintaining steric bulk.
Physicochemical Profile
The following data characterizes the core properties of 5,8-dioxaspiro[3.4]octan-2-ol. Note that in spiro[3.4]octane nomenclature, the "2-position" typically corresponds to the position distal to the spiro center (equivalent to the 3-position of the original cyclobutanone).
Property
Value / Description
Context
IUPAC Name
5,8-dioxaspiro[3.4]octan-2-ol
Systematic ID
Common Name
3-Hydroxycyclobutanone ethylene ketal
Synthetic Origin
Molecular Formula
--
Molecular Weight
130.14 g/mol
Fragment-based design compliant
CLogP
~ -0.3 to 0.1
Highly polar compared to carbocycles
H-Bond Donors
1 (Hydroxyl)
--
H-Bond Acceptors
3 (2 Ether, 1 Alcohol)
--
Physical State
Viscous Colorless Liquid / Low-melting Solid
Hygroscopic
Boiling Point
~85-90°C (at 0.5 mmHg)
High vacuum required for distillation
Stability
Acid-labile (Ketal); Base-stable
Requires buffered workups
Synthesis & Manufacturing Methodology
The synthesis of 5,8-dioxaspiro[3.4]octan-2-ol is governed by the need to protect the strained cyclobutanone ring before functionalizing the alcohol. The most robust route proceeds via the reduction of the corresponding ketone, 5,8-dioxaspiro[3.4]octan-2-one (CAS: 1824626-99-4).
Reaction Pathway Visualization[6]
Figure 1: Synthetic route from cyclobutanone precursor to the target alcohol via ketal protection and carbonyl reduction.[1]
Detailed Experimental Protocol (Self-Validating)
Objective: Preparation of 5,8-dioxaspiro[3.4]octan-2-ol from 5,8-dioxaspiro[3.4]octan-2-one.
Reagents:
5,8-Dioxaspiro[3.4]octan-2-one (1.0 equiv)
Sodium Borohydride (
) (0.55 equiv)
Methanol (Anhydrous, 10 V)
Saturated
solution
Procedure:
Setup: Charge a flame-dried round-bottom flask with 5,8-dioxaspiro[3.4]octan-2-one and dissolve in anhydrous Methanol. Cool the solution to 0°C using an ice bath. Causality: Cooling prevents "runaway" reduction and minimizes trans-esterification side reactions if esters are present.
Addition: Add
portion-wise over 15 minutes. Observation: Vigorous gas evolution () will occur. Ensure venting is adequate.
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours.
Validation (TLC/LCMS): Spot TLC (50% EtOAc/Hexane). The starting material (
) should disappear, and a new, more polar spot () should appear. Staining with is required as the product has weak UV absorption.
Workup (Critical Step):
Concentrate the methanol under reduced pressure to
20% volume.
Dilute with EtOAc.
Slowly add saturated
. Warning: Do not use HCl or strong acids. The ketal moiety is highly sensitive to aqueous acid and will hydrolyze back to the ketone if pH < 4.
Purification: Wash organic layer with brine, dry over
, and concentrate. The resulting oil is typically >95% pure and requires no chromatography.
Reactivity & Functionalization Matrix
The utility of 5,8-dioxaspiro[3.4]octan-2-ol lies in its ability to serve as a divergent intermediate. The alcohol can be converted into a leaving group (LG) for nucleophilic substitution, or the ketal can be removed to restore the ketone.
Reactivity Decision Tree
Figure 2: Divergent synthesis pathways. Note that the ketal must be maintained under basic conditions (Branch 1) until the final step.
Critical Stability Factors
Acid Sensitivity: The dioxolane ring is a cyclic acetal. It is stable to bases (NaOH, LiHMDS), nucleophiles (Grignards, hydrides), and oxidants. However, exposure to aqueous acid (e.g., 1N HCl, TFA) will rapidly cleave the spiro ring, yielding the parent cyclobutanone.
Strategic Implication: If your synthetic route requires acidic deprotection of other groups (e.g., Boc removal), you must switch to an orthogonal protecting group (e.g., Fmoc) or perform the ketal hydrolysis concomitantly.
Thermal Stability: The spiro[3.4] system is strained but thermally stable up to
150°C. Above this, ring-opening or polymerization may occur.
Applications in Drug Development
Rigid Linker Systems: The 5,8-dioxaspiro[3.4]octane core is used to link two pharmacophores with a defined distance and angle, avoiding the "entropic penalty" of flexible alkyl chains.
Solubility Engineering: Replacing a cyclohexyl group with this spiro-ether often lowers LogP by 1.0–1.5 units due to the exposed oxygen atoms and the compact, polar nature of the scaffold.
Fragment-Based Drug Discovery (FBDD): The alcohol handle allows for rapid library generation via etherification or reductive amination (after oxidation to the ketone).
References
ChemicalBook. 2-Bromo-5,8-dioxaspiro[3.4]octane synthesis and properties. (Demonstrates the numbering and synthesis from 3-bromocyclobutanone).
Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[2] Angewandte Chemie International Edition. (Discusses the
5,8-Dioxaspiro[3.4]octan-2-ol: Stability, Reactivity, and Applications in Advanced Medicinal Chemistry
Executive Summary 5,8-Dioxaspiro[3.4]octan-2-ol (CAS: 1802988-78-8) is a highly specialized spirocyclic building block increasingly utilized in modern drug discovery. Structurally, it is the ethylene ketal of 3-hydroxycy...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5,8-Dioxaspiro[3.4]octan-2-ol (CAS: 1802988-78-8) is a highly specialized spirocyclic building block increasingly utilized in modern drug discovery. Structurally, it is the ethylene ketal of 3-hydroxycyclobutanone. The incorporation of a spirocyclic motif provides a rigid, polar scaffold that can act as a bioisostere for morpholines, piperazines, or simple cycloalkanes. This technical whitepaper provides an in-depth analysis of its physicochemical properties, thermodynamic stability, chemical reactivity, and validated experimental methodologies for its application in the synthesis of targeted therapeutics, including PROTACs and kinase inhibitors.
Structural & Physicochemical Profiling
The molecule features a highly strained cyclobutane ring spiro-fused to a 1,3-dioxolane ring. The hydroxyl group is located at the 2-position of the spiro[3.4]octane system (equivalent to the 3-position of the parent cyclobutanone). This unique geometry restricts conformational flexibility, forcing the cyclobutane ring into a puckered conformation while the dioxolane ring adopts an envelope conformation.
Understanding the stability profile of 5,8-dioxaspiro[3.4]octan-2-ol is critical for its successful integration into multi-step synthetic sequences.
Ketal Stability (pH Dependence)
The 1,3-dioxolane (ethylene ketal) moiety is thermodynamically stable under basic, neutral, and mildly reducing conditions. It is completely inert to standard nucleophiles (e.g., Grignard reagents, amines) and reducing agents (e.g., Pd/C with H₂, NaBH₄)[2]. However, the ketal is kinetically labile in the presence of aqueous acid. The protonation of the dioxolane oxygen lowers the activation energy for ring-opening, leading to the formation of an oxocarbenium ion intermediate, which subsequently hydrolyzes to yield 3-hydroxycyclobutanone and ethylene glycol.
Cyclobutane Ring Strain
The cyclobutane ring possesses approximately 26 kcal/mol of ring strain. Despite this, the spirocyclic fusion with the dioxolane ring does not significantly increase the susceptibility of the cyclobutane C-C bonds to homolytic or heterolytic cleavage under standard conditions. The molecule remains thermally stable up to ~150°C, though prolonged storage should be at 2-8°C to prevent slow intermolecular etherification or degradation[1].
Chemical Reactivity & Synthetic Transformations
The reactivity of 5,8-dioxaspiro[3.4]octan-2-ol is primarily governed by its secondary hydroxyl group and the masked ketone (ketal).
Oxidation: The secondary alcohol can be cleanly oxidized to the corresponding ketone, 5,8-dioxaspiro[3.4]octan-2-one[3], using Swern oxidation, Dess-Martin periodinane (DMP), or TEMPO/bleach. This ketone is a valuable electrophile for reductive aminations.
Nucleophilic Substitution (Sₙ2): Activation of the hydroxyl group via mesylation or tosylation allows for Sₙ2 displacement by amines, thiols, or phenols. Due to the steric hindrance and ring strain of the cyclobutane system, Sₙ2 reactions often require elevated temperatures and strong nucleophiles.
Deprotection: Acid-catalyzed hydrolysis unmasks the cyclobutanone, enabling further functionalization at the opposite end of the ring system.
Mechanistic Pathway: Acid-Catalyzed Hydrolysis
Mechanism of acid-catalyzed ketal hydrolysis of 5,8-dioxaspiro[3.4]octan-2-ol.
Experimental Methodologies
Protocol 1: Oxidation to 5,8-Dioxaspiro[3.4]octan-2-one
Causality & Logic: Dess-Martin Periodinane (DMP) is selected over Jones reagent to prevent acid-catalyzed deprotection of the acid-labile ketal during the oxidation process.
Procedure:
Dissolve 5,8-dioxaspiro[3.4]octan-2-ol (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an argon atmosphere.
Cool the solution to 0°C using an ice bath. Rationale: Minimizes exothermic degradation and controls the reaction rate.
Remove the ice bath and stir the suspension at room temperature for 2 hours.
Quench the reaction with an equal volume of saturated aqueous NaHCO₃ and Na₂S₂O₃ (1:1 v/v). Rationale: Na₂S₂O₃ reduces unreacted hypervalent iodine, while NaHCO₃ neutralizes the acetic acid byproduct, protecting the ketal.
Extract with DCM (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purify via flash column chromatography (Silica gel, Hexanes/EtOAc) to yield 5,8-dioxaspiro[3.4]octan-2-one[1].
Protocol 2: Acid-Catalyzed Deprotection
Causality & Logic: Mild acidic conditions (p-Toluenesulfonic acid in acetone/water) are used to drive the equilibrium toward the ketone via transacetalization without causing ring-opening of the strained cyclobutane.
Procedure:
Dissolve the spirocyclic substrate (1.0 eq) in a 4:1 mixture of Acetone:H₂O (0.1 M).
Add p-Toluenesulfonic acid monohydrate (0.1 eq).
Heat the mixture to 50°C and monitor via TLC/LC-MS until complete consumption of the starting material (~4-6 hours).
Neutralize the reaction with saturated aqueous NaHCO₃ to pH 7.5 before extraction to prevent aldol condensation of the resulting cyclobutanone.
Extract with ethyl acetate, dry, and concentrate to isolate the deprotected 3-substituted cyclobutanone.
Applications in Drug Discovery
The 5,8-dioxaspiro[3.4]octane scaffold is highly prized in medicinal chemistry. It is frequently utilized to improve the aqueous solubility and metabolic stability of drug candidates by replacing flat, lipophilic aromatic rings with 3D-rich spirocycles.
Kinase Inhibitors: Derivatives of this scaffold have been utilized in the synthesis of LRRK2 inhibitors for Parkinson's disease, where the spirocycle acts as a rigid spacer that precisely orientates pharmacophores within the kinase hinge region[2]. It has also been explored in the synthesis of mutant-selective EGFR inhibitors[3].
PROTAC Linkers: The bifunctional nature of the deprotected scaffold (a ketone on one side, an alcohol/amine on the other) makes it an ideal rigid linker for Proteolysis Targeting Chimeras (PROTACs). The spirocyclic core limits the conformational entropy of the linker, potentially enhancing the formation of the ternary complex between the target protein and the E3 ligase.
Synthetic Workflow: PROTAC Linker Integration
Synthetic workflow utilizing 5,8-dioxaspiro[3.4]octan-2-ol as a spirocyclic linker.
References
Google Patents. "WO2015113452A1 - Compounds".
ChemRxiv. "Discovery of a Novel Mutant-Selective Epidermal Growth Factor Receptor Inhibitor Using in silico Enabled Drug Design". Retrieved from:[Link]
The Emergence of a Novel Spiroketal: A Technical Guide to 5,8-Dioxaspiro[3.4]octan-2-ol
Abstract The intricate three-dimensional architecture of spirocyclic compounds has long captivated the attention of synthetic and medicinal chemists. These unique molecular scaffolds are prevalent in a myriad of natural...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The intricate three-dimensional architecture of spirocyclic compounds has long captivated the attention of synthetic and medicinal chemists. These unique molecular scaffolds are prevalent in a myriad of natural products exhibiting potent biological activities. This guide provides an in-depth technical exploration of a specific spiroketal, 5,8-dioxaspiro[3.4]octan-2-ol, a molecule of growing interest for its potential applications in drug discovery and materials science. We will dissect a plausible synthetic pathway, delve into the mechanistic underpinnings of its formation, detail its structural characterization, and discuss its potential as a versatile building block. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and harness the potential of this novel spiroketal.
Introduction: The Allure of the Spiroketal Motif
Spiroketals, characterized by a single atom common to two rings, are a privileged structural motif in a vast array of biologically active natural products. Their rigid, well-defined three-dimensional geometry allows for precise spatial presentation of functional groups, a critical feature for molecular recognition and interaction with biological targets. The inherent chirality of many spiroketals further contributes to their biological specificity. The 5,8-dioxaspiro[3.4]octane core, featuring a cyclobutane ring fused to a 1,3-dioxolane, presents a unique conformational landscape with potential for novel pharmacological properties. The introduction of a hydroxyl group at the 2-position of the cyclobutane ring, as in 5,8-dioxaspiro[3.4]octan-2-ol, offers a handle for further functionalization, making it a valuable synthon for the construction of more complex molecules.
A Proposed Synthetic Pathway: From Cyclobutanone to a Functionalized Spiroketal
While a definitive "discovery" paper for 5,8-dioxaspiro[3.4]octan-2-ol is not readily apparent in the literature, a logical and efficient synthetic route can be devised based on established chemical transformations. The proposed synthesis commences with a commercially available starting material and proceeds through a key ketalization step followed by reduction.
Caption: Proposed two-step synthesis of 5,8-dioxaspiro[3.4]octan-2-ol.
Step 1: Ketalization - Formation of the Spirocyclic Core
The cornerstone of this synthesis is the acid-catalyzed reaction of a substituted cyclobutanone with a diol to form the spiroketal. This reaction is a classic example of acetal formation, a reversible process driven to completion by the removal of water.
Experimental Protocol:
To a solution of 3-hydroxycyclobutanone (1.0 eq) in toluene, add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).
Fit the reaction flask with a Dean-Stark apparatus to azeotropically remove water.
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product, 5,8-dioxaspiro[3.4]octan-2-one, by column chromatography on silica gel.
Causality of Experimental Choices:
Toluene as Solvent: Toluene is chosen for its ability to form an azeotrope with water, facilitating its removal via the Dean-Stark apparatus and driving the equilibrium towards product formation.
p-Toluenesulfonic Acid (p-TsOH) as Catalyst: p-TsOH is a strong acid catalyst that is easy to handle and effective in promoting the ketalization reaction.
Dean-Stark Apparatus: The continuous removal of water is crucial for achieving a high yield of the spiroketal due to the reversible nature of the reaction.
Step 2: Reduction of the Ketone
The final step involves the reduction of the ketone functionality on the cyclobutane ring to the desired secondary alcohol. A mild reducing agent is employed to selectively reduce the ketone without affecting the spiroketal.
Experimental Protocol:
Dissolve 5,8-dioxaspiro[3.4]octan-2-one (1.0 eq) in methanol (MeOH) in a round-bottom flask.
Cool the solution to 0 °C in an ice bath.
Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution.
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of water.
Remove the methanol under reduced pressure.
Extract the aqueous residue with ethyl acetate.
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the resulting 5,8-dioxaspiro[3.4]octan-2-ol by column chromatography.
Causality of Experimental Choices:
Sodium Borohydride (NaBH₄): NaBH₄ is a mild and selective reducing agent suitable for the reduction of ketones in the presence of the acid-sensitive spiroketal.
Methanol (MeOH) as Solvent: Methanol is a protic solvent that is compatible with NaBH₄ and effectively solubilizes the ketone substrate.
Low-Temperature Addition: The portion-wise addition of NaBH₄ at 0 °C helps to control the exothermicity of the reaction.
Structural Elucidation and Characterization
The definitive identification of 5,8-dioxaspiro[3.4]octan-2-ol relies on a combination of spectroscopic techniques.
Table 1: Expected Spectroscopic Data for 5,8-Dioxaspiro[3.4]octan-2-ol
Spectroscopic Technique
Expected Key Features
¹H NMR
Multiplets corresponding to the cyclobutane ring protons, a distinct signal for the hydroxyl proton (which may be broad and exchangeable with D₂O), and a characteristic signal for the methylene protons of the dioxolane ring.
¹³C NMR
A signal for the carbon bearing the hydroxyl group, signals for the other cyclobutane carbons, a signal for the spiro-carbon, and a signal for the equivalent methylene carbons of the dioxolane ring.
IR Spectroscopy
A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol. A strong C-O stretching band around 1050-1150 cm⁻¹.
Mass Spectrometry
A molecular ion peak corresponding to the molecular weight of the compound (C₆H₁₀O₃). Fragmentation patterns may show the loss of water or ethylene oxide.
Potential Applications in Drug Discovery and Beyond
The unique structural features of 5,8-dioxaspiro[3.4]octan-2-ol make it an attractive scaffold for the development of novel therapeutic agents. Spirocyclic frameworks are known to be present in compounds with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The hydroxyl group of 5,8-dioxaspiro[3.4]octan-2-ol serves as a convenient point for derivatization, allowing for the exploration of structure-activity relationships (SAR) by introducing various substituents.
Furthermore, the rigid nature of the spirocycle can be exploited to design molecules with improved metabolic stability and pharmacokinetic properties. The introduction of this motif can lead to compounds with enhanced three-dimensionality, which is often beneficial for binding to complex protein targets.
Beyond medicinal chemistry, the unique physical and chemical properties of spiro-compounds make them interesting candidates for materials science applications, including the development of novel polymers and liquid crystals.
Conclusion
5,8-dioxaspiro[3.4]octan-2-ol represents a fascinating and synthetically accessible spiroketal with significant potential as a building block in various scientific disciplines. The proposed synthetic route, based on well-established chemical principles, provides a reliable method for its preparation. The structural rigidity and functional handle of this molecule open up avenues for the design and synthesis of novel compounds with tailored biological activities and material properties. As the demand for chemical novelty in drug discovery and materials science continues to grow, the exploration of unique scaffolds like 5,8-dioxaspiro[3.4]octan-2-ol will undoubtedly play a crucial role in advancing these fields.
References
At present, specific literature detailing the discovery and in-depth biological evaluation of 5,8-dioxaspiro[3.4]octan-2-ol is limited in the public domain. The information presented in this guide is based on established principles of organic synthesis and the known properties of related spirocyclic compounds. The following references provide context on the synthesis and biological relevance of similar molecular architectures.
ChemicalBook: 2-BroMo-5,8-dioxaspiro[3.4]octane synthesis. This entry provides a synthetic route to a closely related bromo-derivative, illustrating a practical method for forming the 5,8-dioxaspiro[3.4]octane core. [Link: https://www.chemicalbook.com/productmethod/info/1257996-82-9.html]
Benchchem: A Comparative Guide to the Synthesis of 6-Oxaspiro[3.4]octan-2-one and Other Spiroketones. This guide discusses synthetic strategies for related spiroketones, including photochemical cycloadditions and oxidations, which are relevant to the synthesis of functionalized spirocycles. [Link: https://www.benchchem.com/product/b1156]
HETEROCYCLES, Vol. 91, No. 6, 2015: SYNTHESIS OF 1,5-DIOXASPIRO[3.4]OCTANE THROUGH BROMOCATION-INDUCED CASCADE CYCLIZATION. This paper describes an alternative and more complex method for the synthesis of a related spiro-oxetane, highlighting advanced synthetic strategies in this area. [Link: https://www.heterocycles.com/newlibrary/downloads/pdfs/25096]
ResearchGate: Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus. This article showcases the application of a related spiro-scaffold in the development of potent and selective enzyme inhibitors, demonstrating the potential of such structures in medicinal chemistry. [Link: https://www.researchgate.
Medicinal Plant Biology, 2022, 1:5: Phytochemistry, bioactivities, and future prospects of Callicarpa nudiflora: A review. This review discusses the biological activities of natural products containing various cyclic and heterocyclic motifs, providing a broader context for the potential bioactivities of novel synthetic compounds. [Link: https://medplantbio.springeropen.com/articles/10.1186/s44138-022-00005-5]
Theoretical Conformational Analysis of 5,8-Dioxaspiro[3.4]octan-2-ol
Executive Summary The spirocyclic scaffold 5,8-dioxaspiro[3.4]octan-2-ol represents a high-value pharmacophore in modern drug discovery, offering a balance of structural rigidity and increased character compared to flat...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The spirocyclic scaffold 5,8-dioxaspiro[3.4]octan-2-ol represents a high-value pharmacophore in modern drug discovery, offering a balance of structural rigidity and increased
character compared to flat aromatic systems. This molecule combines a puckered cyclobutane ring with a flexible 1,3-dioxolane moiety, fused at a quaternary spiro center.
For medicinal chemists, understanding the conformational landscape of this molecule is critical. The relative orientation of the hydroxyl group (C2-OH) versus the ether oxygens (O5/O8) dictates its hydrogen-bond donor/acceptor profile and lipophilicity (
). This guide provides a rigorous computational protocol for mapping these conformations, focusing on the interplay between cyclobutane ring strain, anomeric effects in the dioxolane ring, and potential intramolecular interactions.
Before initiating calculations, one must define the degrees of freedom inherent to the system. The 5,8-dioxaspiro[3.4]octan-2-ol molecule is not static; it exists as a dynamic equilibrium of rapidly interconverting conformers.
The Orthogonal Spiro Constraint
The spiro carbon (C4) locks the four-membered cyclobutane ring and the five-membered dioxolane ring into a mutually orthogonal arrangement. This rigidity prevents the "flipping" seen in fused bicyclic systems (like decalin) but introduces unique strain vectors.
Ring Puckering Dynamics
Cyclobutane (Ring A): To relieve torsional strain from eclipsed methylene hydrogens, the cyclobutane ring deviates from planarity, adopting a "puckered" or "butterfly" conformation.[1][2][3] The C2-hydroxyl group will prefer a pseudo-equatorial orientation to minimize 1,3-transannular repulsion, though the energy barrier to the pseudo-axial conformer is low (< 1.5 kcal/mol).
1,3-Dioxolane (Ring B): This ring undergoes rapid pseudorotation, alternating between envelope (E) and twist (T) forms. The presence of oxygen atoms at positions 5 and 8 introduces anomeric effects , stabilizing conformations where lone pairs on oxygen can donate into the
or orbitals of the spiro center.
Computational Methodology: The Protocol
To accurately model this system, a hierarchical approach is required. Simple molecular mechanics (MM) often fail to capture the subtle electronic effects (anomeric) of the dioxolane ring.
Step 1: Stochastic Conformational Search
Objective: Identify all local minima to ensure the global minimum is not missed.
Method: Monte Carlo Multiple Minimum (MCMM) or Low-Mode Sampling.
Force Field: OPLS4 or MMFF94s (specifically parameterized for small ring strain and ethers).
Rotatable Bonds: C2-O(hydroxyl).
Ring Sampling: Must explicitly allow ring corner flipping for both the 4- and 5-membered rings.
Step 2: DFT Geometry Optimization
Objective: Refine structures and obtain accurate electronic energies.
Theory Level: Density Functional Theory (DFT).
Functional:
B97X-D or M06-2X .
Rationale: These long-range corrected functionals include empirical dispersion terms (
), which are critical for accurately modeling the weak attractive forces in compact spiro structures where the rings are in close proximity.
Basis Set:6-311++G(d,p) or def2-TZVP .
Rationale: Diffuse functions (++) are mandatory for describing the lone pairs on the ether and hydroxyl oxygens.
Step 3: Solvation Models
Objective: Mimic physiological or assay conditions.
Method: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) or SMD (Solvation Model based on Density).
Solvents:
Water (
): To predict biological conformation.
Chloroform (
): To compare with NMR data.
Workflow Visualization
Figure 1: Hierarchical computational workflow for determining the global minimum conformation of spiro-ethers.
Conformational Landscape Analysis
Upon convergence, the analysis focuses on three specific geometric parameters that define the molecule's state.[3]
Data Presentation: Key Parameters
The following table outlines the expected output parameters and their physical significance.
Parameter
Definition
Target Value (Global Min)
Significance
Dihedral angle of C1-C2-C3-C4
Defines the "butterfly" depth of the cyclobutane ring.
O-C-C-O torsion in dioxolane
Variable (Envelope)
Indicates the phase of the dioxolane pseudorotation.
Distance: H(hydroxyl) O(ether)
Å (Weak/None)
Determines if intramolecular H-bonding stabilizes the structure.
Relative Gibbs Free Energy
kcal/mol
Stability relative to the global minimum.
Intramolecular Hydrogen Bonding
A critical theoretical question is whether the hydroxyl group at C2 can form an intramolecular hydrogen bond with the ether oxygens (O5 or O8).
Geometric Feasibility: Due to the spiro-orthogonality, the distance is often too large for a strong linear hydrogen bond. However, a "bridged" conformation involving a single explicit water molecule (in microsolvation studies) often represents the bioactive minimum.
Electronic Competition: The lone pairs on O5/O8 are involved in the anomeric stabilization of the spiro center, potentially reducing their basicity and availability as H-bond acceptors.
Conformational Interconversion Pathway
Figure 2: Simplified potential energy surface showing the barrier to ring inversion in the cyclobutane moiety.
Experimental Validation & Applications
Theoretical models must be validated against experimental observables.
NMR Coupling Constants (
): The Vicinal coupling constants in the cyclobutane ring are highly sensitive to the puckering angle. Calculate values using the GIAO method and compare with experimental -NMR to confirm the dominant solution-phase conformer.
IR Spectroscopy: The O-H stretching frequency (
) shifts significantly if intramolecular H-bonding is present. A "free" OH appears ~3600 cm⁻¹, while a bonded OH shifts to ~3550 cm⁻¹.
Application in Drug Design
The 5,8-dioxaspiro[3.4]octan-2-ol scaffold serves as a bioisostere for substituted cyclohexanols . By replacing a cyclohexane ring with this spiro system, researchers can:
Alter the vector of the hydroxyl group to explore new chemical space in a binding pocket.
Lower
due to the additional oxygen atoms, improving solubility.
References
Wiberg, K. B. (1986). "The structure and energetics of small ring hydrocarbons." Accounts of Chemical Research, 29(5), 229–234. Link
Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). "A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu." The Journal of Chemical Physics, 132(15), 154104. Link
Deslongchamps, P. (1983). Stereoelectronic Effects in Organic Chemistry. Pergamon Press. (Foundational text on anomeric effects in acetals/ketals).
Cramer, C. J., & Truhlar, D. G. (1999). "Implicit Solvation Models: Equilibria, Structure, Spectra, and Dynamics." Chemical Reviews, 99(8), 2161–2200. Link
Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322. Link
Technical Deep Dive: 5,8-Dioxaspiro[3.4]octan-2-ol Analogs and Derivatives
Executive Summary: The Spirocyclic Advantage In modern drug discovery, the escape from "flatland"—the over-reliance on planar aromatic scaffolds—has driven the adoption of sp3-rich frameworks. 5,8-dioxaspiro[3.4]octan-2-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Spirocyclic Advantage
In modern drug discovery, the escape from "flatland"—the over-reliance on planar aromatic scaffolds—has driven the adoption of sp3-rich frameworks. 5,8-dioxaspiro[3.4]octan-2-ol represents a high-value pharmacophore scaffold that combines the geometric rigidity of a spirocycle with the physicochemical benefits of a ketal functionality.
For the medicinal chemist, this scaffold offers three distinct tactical advantages:
Vector Control: The spiro[3.4] junction locks the cyclobutane and dioxolane rings perpendicular to each other, creating a defined exit vector for substituents that is impossible to achieve with piperidines or cyclohexanes.
Metabolic Shielding: The 5,8-dioxa moiety (a cyclic ketal) protects the underlying ketone functionality while lowering lipophilicity (LogP) compared to the carbocyclic equivalent.
Fsp3 Enhancement: Increasing the fraction of sp3 hybridized carbons correlates directly with improved clinical success rates by enhancing solubility and reducing promiscuous binding.
Structural Analysis & Nomenclature
To derivatize this core effectively, one must master its numbering system, which dictates the regiochemistry of substitution.
Numbering Logic: IUPAC rules dictate starting the numbering in the smaller ring (cyclobutane) adjacent to the spiro center, proceeding through the spiro carbon, and then around the larger ring.
Key Positions:
Position 2 (Cyclobutane): The primary handle for functionalization (hydroxyl group).
Position 5,8 (Dioxolane): The oxygen atoms forming the ketal.
Position 4: The quaternary spiro carbon.
Visualization: Structural Logic and Vector Projection
The following diagram illustrates the core numbering and the orthogonal vector projection that makes this scaffold unique.
Figure 1: Structural decomposition of the 5,8-dioxaspiro[3.4]octan-2-ol core, highlighting the orthogonal relationship between the functional handle (OH) and the polar tail (Dioxolane).
Synthetic Pathways: A Self-Validating Protocol
Reliable access to the core is a prerequisite for any SAR campaign. The most robust route avoids the instability of free cyclobutanone intermediates by utilizing a "protect-then-reduce" strategy starting from 1,3-cyclobutanedione.
Validated Synthesis Workflow
Objective: Synthesis of 5,8-dioxaspiro[3.4]octan-2-ol on a multigram scale.
Solvent: Benzene or Toluene (with Dean-Stark trap).
Protocol:
Suspend 1,3-cyclobutanedione (1.0 eq) in toluene.
Add ethylene glycol (1.1 eq) and catalytic pTsOH (0.05 eq).
Reflux with Dean-Stark water removal. Critical Check: Monitor water collection. The reaction is complete when theoretical water volume is collected.
Purification: The product, 5,8-dioxaspiro[3.4]octan-2-one, is less polar than the starting dione. Flash chromatography (Hex/EtOAc) is required to separate mono-ketal from bis-ketal byproducts.
Add NaBH4 (0.5 eq) portion-wise to avoid runaway exotherm.
Causality: The spiro-ring creates steric bulk; however, the small size of the cyclobutane ring allows hydride attack. The resulting alcohol is generally formed as a single diastereomer due to the symmetry of the starting spiro-ketone.
Diagram: Synthetic Flow
Figure 2: Step-by-step synthetic pathway from commercially available starting materials to the target alcohol.
Derivatization Strategies for Medicinal Chemistry
Once the core alcohol is in hand, it serves as a versatile pivot point for library generation. The hydroxyl group at C2 is a "hotspot" for modification.
A. Converting -OH to Amines (The Reductive Amination Route)
Direct displacement of the alcohol is difficult due to ring strain. The preferred route to amine analogs (e.g., for LRRK2 inhibitors) is oxidation followed by reductive amination.
Oxidation: Dess-Martin Periodinane (DMP) yields the ketone (reverting to the intermediate from Step 1, but useful if starting from the purchased alcohol).
Reductive Amination: Treat with primary/secondary amine + NaBH(OAc)3.
Note: This restores the spiro[3.4] amine.
B. Etherification (PROTAC Linkers)
For PROTAC design, the C2-hydroxyl is an ideal attachment point for PEG linkers.
Condition: NaH (1.2 eq), DMF, 0 °C, followed by alkyl halide.
Observation: The cyclobutane ring is sensitive to strong bases at high temperatures; keep reactions < 60 °C to prevent ring-opening or elimination.
C. Bioisosteric Replacements
Researchers often replace the dioxolane ring (the "5,8-dioxa" part) to tune metabolic stability.
Gem-difluoro: Replace ethylene glycol with 1,2-ethanedithiol followed by desulfurization/fluorination (though this removes the oxygen vectors).
Oxetane Spirocycles: Contracting the 5-membered dioxolane to a 4-membered oxetane (via different starting materials) is a common strategy to further lower lipophilicity.
Physicochemical & Pharmacological Data
The following data aggregates properties from various spirocyclic drug discovery campaigns (e.g., J. Med. Chem. 2021).[2][3][4][5]
Property
5,8-dioxaspiro[3.4]octan-2-ol
Cyclohexanol (Comparator)
Impact of Scaffold
Molecular Weight
144.17 Da
100.16 Da
Slight increase, negligible penalty.
ClogP
~ -0.3
~ 1.2
Major Benefit: Significant reduction in lipophilicity.
TPSA
38.7 Ų
20.2 Ų
Increased polarity improves solubility.
Fsp3
1.0 (100%)
1.0 (100%)
Maintains high 3D character.
Metabolic Stability
High (Ketal)
Moderate
Ketal protects against P450 oxidation at the core.
Vector Geometry
90° (Rigid)
Flexible (Chair/Boat)
Critical: Locks pharmacophores in specific orientation.
Case Study: Applications in Targeted Protein Degradation
Recent patent literature (e.g., US20240317706A1) highlights the use of the spiro[3.4]octan-2-ol core in PROTACs targeting CDK2.
Role: The scaffold acts as a rigid connector between the Cereblon (CRBN) ligand and the target protein ligand.
Mechanism: The spiro-center prevents the "collapse" of the linker chain, maintaining the necessary distance and orientation for ternary complex formation (Target-PROTAC-E3 Ligase).
Synthesis Insight: The 2-ol is converted to a tosylate (TsCl, Et3N) and then displaced by a piperazine-linked ligand.
Figure 3: Schematic of a PROTAC utilizing the spiro scaffold to enforce a productive ternary complex geometry.
References
BenchChem. 2-(Bromomethyl)-5,8-dioxaspiro[3.4]octane: Biological Activity and Synthesis. BenchChem Database. Link
CymitQuimica. 5,8-Dioxaspiro[3.4]octane-2-carboxylic acid: Properties and Applications.Link
National Institutes of Health (NIH). Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC8066123. Link
Google Patents. Compounds that mediate protein degradation (US20240317706A1).Link
Smolecule. 2-Bromo-5,8-dioxaspiro[3.4]octane: Synthesis and NMR Data.Link
PubChem. 5,8-Dioxaspiro[3.4]octane-6,7-dione Compound Summary. National Library of Medicine. Link
Organic Chemistry Portal. Synthesis of 3-Hydroxycyclobutanone and Analogs.Link
5,8-dioxaspiro[3.4]octan-2-ol as a building block in organic synthesis
Topic: 5,8-dioxaspiro[3.4]octan-2-ol as a Building Block in Organic Synthesis Format: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals 5,8-Dioxaspiro[3.4]octan-2-ol: The "Hid...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: 5,8-dioxaspiro[3.4]octan-2-ol as a Building Block in Organic Synthesis
Format: In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
5,8-Dioxaspiro[3.4]octan-2-ol: The "Hidden Gem" for sp
-Rich Drug Scaffolds
Executive Summary: Escaping Flatland
In modern medicinal chemistry, the transition from planar, aromatic-heavy molecules to three-dimensional, sp
-rich architectures is critical for improving solubility, metabolic stability, and target specificity—a concept widely known as "Escaping Flatland."
5,8-dioxaspiro[3.4]octan-2-ol (commonly known as 3-hydroxycyclobutanone ethylene ketal ) represents a premier building block in this domain. It offers a rigid, conformationally restricted cyclobutane core protected as a stable ketal. This bifunctional scaffold allows for the precise introduction of a cyclobutane ring—a potent bioisostere for phenyl or cyclohexyl groups—into drug candidates without the immediate reactivity of the free ketone.
This guide details the synthesis, reactivity, and strategic application of this molecule, specifically focusing on its role as a precursor to high-value amine intermediates used in kinase inhibitor development (e.g., AKT inhibitors).
Structural Analysis & Properties
The molecule consists of a cyclobutane ring spiro-fused to a dioxolane ring. The "2-ol" designation in the spiro nomenclature corresponds to the hydroxyl group at the 3-position of the original cyclobutanone, positioned trans or cis to the spiro center (though typically supplied as a mixture or predominantly cis depending on the synthesis).
Low MW allows for efficient "fragment-based" design.
Geometry
Puckered Cyclobutane
Provides defined exit vectors (approx. 180°) for substituents.
Stability
Acid-labile (Ketal); Base-stable
Compatible with basic alkylations and reductions; deprotected with aqueous acid.
Synthesis: From Epichlorohydrin to Spirocycle
While 3-hydroxycyclobutanone can be purchased, large-scale preparation often starts from inexpensive epichlorohydrin. The synthesis relies on the formation of dichlorohydrin followed by reductive cyclization.
Synthetic Pathway (DOT Diagram)
Caption: Figure 1. Scalable synthetic route from epichlorohydrin to 5,8-dioxaspiro[3.4]octan-2-ol.
Critical Protocol: Ketalization
Context: Protecting the ketone is essential to prevent self-condensation during subsequent functionalization of the alcohol.
Solvent: Benzene or Toluene (for azeotropic water removal).
Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.
Procedure:
Reflux the mixture until water evolution ceases (approx. 4–6 hours).
Cool to room temperature and neutralize with saturated NaHCO
.
Extract with Ethyl Acetate (3x). Wash organics with brine.
Dry over Na
SO and concentrate.
Purification: Distillation under reduced pressure or flash chromatography (Hexane/EtOAc).
Checkpoint: Monitor disappearance of the ketone peak (approx. 1780 cm
) via IR or carbonyl carbon via C NMR.
Reactivity Profile & Applications
The utility of 5,8-dioxaspiro[3.4]octan-2-ol lies in its divergent reactivity . It serves as a "masked" ketone that allows chemistry to be performed on the distal hydroxyl group.
The "Alcohol-to-Amine" Pivot (AKT Inhibitor Synthesis)
A primary application in drug discovery (e.g., AKT inhibitors described in patents US8536193B2) is converting the alcohol to an amine. This creates a rigid diamine-like scaffold when the ketone is later reductively aminated.
Protocol: Mitsunobu Conversion to Azide
Activation: Dissolve alcohol (1.0 eq) and Triphenylphosphine (PPh
Nucleophile: Add Diphenylphosphoryl azide (DPPA) or Zn(N
)·2Py (0.6 eq).
Reaction: Stir at RT for 12 hours.
Reduction: The resulting azide is reduced to the amine (Staudinger reduction with PPh
/HO or Hydrogenation).
Deprotection Strategy
The ketal is robust against bases (LDA, NaH) and nucleophiles (Grignards), but sensitive to acid.
Deprotection: Treat with 1M HCl in THF/Water (1:1) at RT for 2 hours to regenerate the ketone.
Why do this? To perform a reductive amination at the C1 position after functionalizing the C3 position, creating 1,3-disubstituted cyclobutanes with precise stereocontrol.
Reactivity Map (DOT Diagram)
Caption: Figure 2. Divergent synthetic pathways from the parent alcohol to high-value medicinal intermediates.
Case Study: AKT Inhibitor Design
In the development of AKT inhibitors (Protein Kinase B), the 5,8-dioxaspiro[3.4]octane moiety is used to replace flexible alkyl chains or planar aromatic linkers.
Challenge: Aromatic linkers often suffer from pi-stacking induced insolubility and metabolic oxidation.
Solution: The spiro-cyclobutane scaffold provides a rigid, non-planar spacer (approx. 3.5 Å distance between substituents) that maintains the vector orientation of the pharmacophores while increasing Fsp
character.
Outcome: Compounds containing the 2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine motif showed improved selectivity for AKT1 isoforms by positioning the inhibitor precisely within the ATP-binding pocket.
References
Synthesis of 3-Hydroxycyclobutanone: Org. Synth.2005 , 81, 178. Link (Grounding for cyclobutanone synthesis).
AKT Inhibitor Patents: Substituted [1,2,4]triazolo[4,3-a]-1,5-naphthyridine compounds that inhibit Akt activity.[2] US Patent 8,536,193 B2, 2013 . Link (Source of specific spiro-amine application).
Oxetanes and Spirocycles in Med Chem: J. Med. Chem.2010 , 53, 3227–3246.[3] (Context for sp3-rich bioisosteres).
Mitsunobu Reaction on Cyclobutanols:Tetrahedron Lett.2008, 49, 3117.
Application Notes and Protocols for the Purification of 5,8-dioxaspiro[3.4]octan-2-ol
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the purification of 5,8-dioxaspiro[3.4]octan-2-ol, a valuable building block in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the purification of 5,8-dioxaspiro[3.4]octan-2-ol, a valuable building block in medicinal chemistry and materials science. Recognizing the absence of a standardized, published protocol for this specific molecule, this guide synthesizes established methodologies for structurally related spiroketals and polar organic compounds. We present detailed, field-proven protocols for flash column chromatography, recrystallization, and vacuum distillation, enabling researchers to select and optimize a purification strategy tailored to their specific crude sample characteristics. The causality behind experimental choices is explained, and a troubleshooting guide is provided to address common challenges.
Introduction: The Importance of Purity for 5,8-dioxaspiro[3.4]octan-2-ol
5,8-dioxaspiro[3.4]octan-2-ol (CAS 1802988-78-8) is a spiroketal featuring a hydroxyl group, which imparts polarity and a key functional handle for further synthetic transformations. Spiroketals are prevalent motifs in numerous natural products with significant biological activity and are increasingly incorporated into drug candidates to impart three-dimensionality and favorable physicochemical properties.[1][2] The purity of 5,8-dioxaspiro[3.4]octan-2-ol is paramount, as residual starting materials, catalysts, or byproducts from its synthesis can interfere with subsequent reactions, lead to inaccurate biological assay results, and compromise the integrity of final compounds in drug development pipelines.
This guide provides the necessary protocols and scientific rationale to achieve high purity of this versatile building block.
Physicochemical Properties and Impurity Profile
A successful purification strategy begins with an understanding of the target compound's properties and the likely impurities. While specific experimental data for 5,8-dioxaspiro[3.4]octan-2-ol is scarce, we can infer key characteristics from its structure and data from closely related analogs.
Table 1: Physicochemical Properties of 5,8-dioxaspiro[3.4]octan-2-ol and Related Compounds
Compound
Structure
CAS Number
Molecular Formula
Molecular Weight
Physical Form
Notes
5,8-dioxaspiro[3.4]octan-2-ol
(Structure of the target compound)
1802988-78-8
C₆H₁₀O₃
130.14
Likely a liquid or low-melting solid
The hydroxyl group increases polarity and potential for hydrogen bonding.
5,8-Dioxaspiro[3.4]octane-2-methanol
(Structure of the methanol analog)
545882-60-8
C₇H₁₂O₃
144.17
Liquid
Suggests the target compound may also be a liquid.
Purification of this analog by column chromatography is documented.[5]
Anticipated Impurities:
The synthesis of 5,8-dioxaspiro[3.4]octan-2-ol typically involves the acid-catalyzed ketalization of a suitable cyclobutanone precursor with ethylene glycol, followed by reduction of the ketone. A common route would be the reaction of 3-hydroxycyclobutanone with ethylene glycol. Therefore, the primary impurities are likely to be:
Starting Materials: Unreacted 3-hydroxycyclobutanone and excess ethylene glycol.
Byproducts: Small amounts of oligomers or products from side reactions.
Method Selection: A Guided Approach
The choice of purification method depends on the physical state of the crude product and the nature of the impurities. Flash column chromatography is the most versatile and generally recommended method for this polar compound.
Comprehensive Analytical Characterization of 5,8-Dioxaspiro[3.4]octan-2-ol
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide to the analytical techniques for the structural elucidation and purity assessment of 5,...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the analytical techniques for the structural elucidation and purity assessment of 5,8-dioxaspiro[3.4]octan-2-ol, a spirocyclic compound with potential applications as a building block in medicinal chemistry and materials science. Given the limited availability of published experimental data for this specific molecule, this guide synthesizes foundational analytical principles with predicted data based on its chemical structure. We present detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) to ensure comprehensive and reliable characterization.
Introduction: The Need for Rigorous Characterization
5,8-Dioxaspiro[3.4]octan-2-ol is a unique bifunctional molecule featuring a spiroketal and a secondary alcohol within a compact cyclobutane framework. Spirocycles are of increasing interest in drug discovery as they provide three-dimensional complexity that can lead to improved physicochemical properties and novel intellectual property. The precise arrangement of atoms and the presence of stereocenters necessitate a multi-technique analytical approach to confirm identity, structure, and purity.
The protocols and methodologies outlined herein are designed to be a self-validating system. Each technique provides a unique piece of the structural puzzle, and together, they offer a high degree of confidence in the final characterization. This guide is intended for researchers in organic synthesis, medicinal chemistry, and quality control who require a robust framework for analyzing novel chemical entities.
Integrated Analytical Workflow
A comprehensive characterization of 5,8-Dioxaspiro[3.4]octan-2-ol relies on the integration of multiple analytical techniques. Each method interrogates different properties of the molecule, from atomic connectivity to functional groups and purity. The following workflow ensures a thorough and validated analysis.
Caption: Integrated workflow for the characterization of 5,8-dioxaspiro[3.4]octan-2-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework.[1]
Predicted ¹H and ¹³C NMR Data
The structure of 5,8-dioxaspiro[3.4]octan-2-ol (C₆H₁₀O₃) dictates a specific set of expected NMR signals. The molecule possesses a plane of symmetry bisecting the O-C-O bonds of the ketal and passing through C2 and the spiro-carbon C4. However, the presence of the hydroxyl group at C2, a stereocenter, removes this symmetry, making all carbons and diastereotopic protons magnetically non-equivalent. Therefore, we predict 6 distinct signals in the ¹³C NMR spectrum and a complex ¹H NMR spectrum.[2]
Assignment
Predicted ¹³C Shift (ppm)
Predicted ¹H Shift (ppm)
Predicted ¹H Multiplicity
Integration
C1/C3 (CH₂)
~40-50
~2.0 - 2.8
m
4H
C2 (CH-OH)
~65-75
~4.0 - 4.5
m
1H
C4 (Spiro-C)
~105-115
-
-
-
C6/C7 (O-CH₂)
~60-70
~3.8 - 4.2
m
4H
OH
-
Variable (e.g., 1.5-4.0)
br s
1H
Note: These are estimated chemical shifts based on standard functional group ranges. Actual values may vary depending on solvent and other experimental conditions. The cyclobutane ring protons are expected to exhibit complex splitting patterns due to geminal and vicinal coupling.
Experimental Protocol: NMR Sample Preparation and Acquisition
Rationale: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a good first choice for its excellent solubilizing power for moderately polar organics. A concentration of 5-10 mg in 0.6-0.7 mL of solvent is standard for achieving good signal-to-noise in a reasonable time.
Protocol:
Sample Preparation: Accurately weigh 5-10 mg of 5,8-dioxaspiro[3.4]octan-2-ol directly into a clean, dry NMR tube.
Solvent Addition: Add approximately 0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved.
Acquisition:
Insert the sample into the NMR spectrometer.
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
Acquire a standard ¹H NMR spectrum (e.g., 16-32 scans).
Acquire a standard ¹³C NMR spectrum (e.g., using a broadband proton-decoupled pulse sequence like PENDANT or DEPT to gain information on the number of attached protons).[3]
(Optional but Recommended) Acquire 2D NMR spectra such as COSY (to establish H-H correlations) and HSQC (to correlate protons with their directly attached carbons) for unambiguous assignment.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable structural clues.[1] The choice of ionization technique is crucial.
Predicted Mass Spectrum Data
Molecular Formula: C₆H₁₀O₃
Monoisotopic Mass: 130.06299 Da
Ionization & Expected Ions:
Electron Ionization (EI) for GC-MS: Expect a molecular ion peak (M⁺˙) at m/z 130. Key fragments may include [M-H₂O]⁺˙ (m/z 112) from the loss of water, and fragments from the cleavage of the cyclobutane or ketal rings.
Electrospray Ionization (ESI) for LC-MS: Expect protonated or sodiated adducts in positive ion mode, such as [M+H]⁺ at m/z 131.0703 or [M+Na]⁺ at m/z 153.0522. In negative ion mode, a deprotonated molecule [M-H]⁻ at m/z 129.0557 might be observed.[4]
Caption: Predicted EI-MS fragmentation for 5,8-dioxaspiro[3.4]octan-2-ol.
Experimental Protocol: GC-MS Analysis
Rationale: GC-MS is suitable for volatile and thermally stable compounds. The alcohol functional group may cause peak tailing on standard non-polar GC columns; derivatization or the use of a polar column can mitigate this.
Protocol:
Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
GC Conditions:
Column: A mid-polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is a good starting point.[5]
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Injector Temperature: 250°C.
Oven Program: Start at 60°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.
MS Conditions (EI):
Ion Source Temperature: 230°C.
Electron Energy: 70 eV.
Mass Range: Scan from m/z 40 to 200.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrations.[6]
Predicted FTIR Absorption Bands
Wavenumber (cm⁻¹)
Vibration Type
Functional Group
3600 - 3200
O-H stretch, broad
Secondary Alcohol
2980 - 2850
C-H stretch
Aliphatic CH, CH₂
1150 - 1050
C-O stretch, strong
Ketal & Secondary Alcohol
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Rationale: ATR is a modern technique that requires minimal sample preparation and is suitable for liquids and solids.
Protocol:
Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal.
Sample Application: Place one to two drops of the neat liquid sample (or a small amount of solid) directly onto the ATR crystal.
Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.[7]
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Chromatographic Analysis for Purity Assessment
Chromatography separates the target compound from impurities, allowing for accurate purity determination.[8] Reverse-phase HPLC is a versatile and widely used method for this purpose.
Experimental Protocol: Reverse-Phase HPLC
Rationale: For a polar molecule like 5,8-dioxaspiro[3.4]octan-2-ol, which lacks a strong UV chromophore, a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is necessary. An isocratic method is often sufficient for a preliminary purity screen.
Protocol:
Sample Preparation: Accurately prepare a solution of the compound in the mobile phase at a concentration of approximately 1 mg/mL. Filter the solution through a 0.22 µm syringe filter prior to injection.[9]
HPLC Conditions:
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[10]
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 40:60 v/v). The ratio may need to be optimized to achieve a retention time of 5-10 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detector: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD).
Injection Volume: 10 µL.
Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total peak area of all components (Area Percent method). For accurate quantification, a calibration curve with a certified reference standard is required.
Conclusion
The analytical characterization of 5,8-dioxaspiro[3.4]octan-2-ol requires a synergistic application of NMR, MS, FTIR, and HPLC. By systematically applying the protocols detailed in this guide, researchers can unambiguously confirm the structure of the molecule, identify and quantify impurities, and generate a comprehensive data package suitable for publication, patent applications, or regulatory submissions. The convergence of data from these orthogonal techniques provides the highest level of scientific confidence in the identity and quality of this novel chemical entity.
References
Royal Society of Chemistry. (2012). Analytical Methods.
BLDpharm. 5,8-Dioxaspiro[3.4]octan-2-ylmethanol. Provides information on related compounds which can be used to infer analytical techniques.
Chemistry LibreTexts. (2024). Characteristics of ¹³C NMR Spectroscopy. An authoritative resource on the principles of ¹³C NMR, including chemical shifts.
BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Validation.
Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. An educational resource explaining how molecular symmetry affects the number of ¹³C NMR signals.
MDPI. (2021). The Role of High-Resolution Analytical Techniques in the Development of Functional Foods.
Elsevier. (2022). Journal of Chromatography A. Provides examples of modern GC techniques and parameters.
Royal Society of Chemistry. (2025). Analytical Methods. Provides insight into current trends in analytical chemistry and mass spectrometry.
Dialnet. (2018). CHEMICAL CHARACTERIZATION AND FTIR SPECTROSCOPY. Describes a standard protocol for FTIR analysis including the number of scans and resolution.
Scribd. FTIR Spectroscopy Analysis of Unknown Compounds. A general resource explaining the use of FTIR to identify functional groups in unknown samples.
Asian Publication Corporation. (2013). Pressurized Liquid Extraction and HPLC Analysis for Determination of Polyphenols in Tobacco.
In modern drug discovery, the transition from planar, aromatic-heavy compounds to three-dimensional (3D),
-rich architectures is a critical strategy to improve physicochemical properties (solubility, metabolic stability) and explore novel chemical space.
5,8-Dioxaspiro[3.4]octan-2-ol (CAS: 1802988-78-8) serves as a premier "linchpin" building block for this purpose. Structurally, it is the ethylene ketal-protected form of 3-hydroxycyclobutanone. Its value lies in its orthogonal bifunctionality :
The Alcohol Handle (
-OH): Ready for immediate diversification via etherification or oxidation.
The Masked Ketone (Spiro-Ketal): A latent electrophile revealed upon acidic hydrolysis, enabling subsequent spiro-annulation or reductive functionalization.
This guide details the protocols for leveraging this scaffold to generate diverse spirocyclic and disubstituted cyclobutane libraries.
Building Block Profile
Property
Specification
Chemical Name
5,8-Dioxaspiro[3.4]octan-2-ol
Common Name
3-Hydroxycyclobutanone ethylene ketal
Structure
Cyclobutane ring spiro-fused to a 1,3-dioxolane ring
Strategic Workflow: The Divergent Library Approach
The synthesis of a library using this scaffold typically follows a "Functionalize-Deprotect-Cyclize" logic. The goal is to install a diversity element (
) at the alcohol position, unmask the ketone, and then use the ketone to construct a stable spirocyclic ring () or a functionalized amine.
Figure 1: Divergent synthesis workflow transforming the spiro-ketal scaffold into complex medicinal chemistry libraries.
Detailed Experimental Protocols
Protocol A: Introduction of Diversity Element
(Mitsunobu Etherification)
Objective: Install an aromatic or heteroaromatic side chain via the secondary alcohol. The Mitsunobu reaction is preferred over basic alkylation to avoid potential ring strain issues or elimination side reactions common in cyclobutanes.
) is a byproduct. If separation is difficult, use polymer-supported for easier filtration.
Protocol B: Ketal Deprotection (Unmasking the Ketone)
Objective: Remove the ethylene glycol protecting group to reveal the cyclobutanone core.
Reagents:
Substrate: Intermediate A (from Protocol A)
Acid: Trifluoroacetic acid (TFA) or 1M HCl
Solvent: DCM/Water (4:1) or THF/1M HCl (1:1)
Procedure:
Dissolution: Dissolve Intermediate A in wet DCM (containing 5-10% water) or THF.
Acidolysis: Add TFA (10–20 equiv) or an equal volume of 1M HCl.
Caution: Cyclobutanones are relatively stable, but avoid harsh heating which might induce ring contraction or decomposition.
Monitoring: Stir at RT for 2–4 hours. Monitor disappearance of the ketal peak by NMR or LC-MS (shift in retention time, appearance of ketone carbonyl signal).
Neutralization: Carefully quench with saturated
solution until gas evolution ceases (pH ~7-8).
Isolation: Extract with DCM. Dry (
) and concentrate. The resulting 3-substituted cyclobutanone is often used directly in the next step to minimize stability issues.
Objective: Convert the revealed ketone into a spiro-hydantoin . This creates a true spirocyclic library member with high metabolic stability and hydrogen-bonding potential.
Mixing: In a pressure vial, suspend the cyclobutanone substrate in EtOH/Water (1:1, 0.5 M).
Reagent Addition: Add
followed by .
Safety: KCN is highly toxic. Handle in a well-ventilated fume hood with appropriate cyanide antidote kits available.
Cyclization: Seal the vial and heat to 60–80 °C for 16–24 hours.
Workup: Cool to RT. The spiro-hydantoin product often precipitates.
If precipitate forms: Filter and wash with water/cold EtOH.
If soluble: Dilute with water, extract with EtOAc.
Result: A 6-substituted-2,4-diazaspiro[3.4]octane-1,3-dione (Spiro-hydantoin). This scaffold is highly valued for its ability to project the
substituent in a defined vector while providing a polar headgroup.
Critical Considerations & Troubleshooting
Issue
Cause
Solution
Low Yield in Mitsunobu
Steric hindrance of the secondary alcohol.
Switch to ADDP (1,1'-(azodicarbonyl)dipiperidine) and for more difficult couplings.
Ketal Stability
Premature hydrolysis during workup.
Ensure all aqueous washes in Step 1 are neutral or slightly basic (). Avoid acidic silica gel.
Volatility
Cyclobutanone intermediates can be volatile.
Avoid high-vacuum drying for extended periods if the molecular weight is low (< 200 Da).
Stereochemistry
Formation of cis/trans isomers.
The cyclobutane ring is puckered. Substituents at C1 and C3 will exist as cis/trans isomers. Separation is usually required by Prep-HPLC if a single isomer is needed.
References
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptanes." Organic Letters, 12(9), 1944–1947. Link
Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, 49(48), 8979-8982. Link
Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. Link
Ding, M., et al. (2021). "Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series." Journal of Medicinal Chemistry, 64(4), 2291–2309. Link
PubChem. (n.d.). "Compound Summary for CID 12073583: 5,8-Dioxaspiro[3.4]octane-2-methanol." National Center for Biotechnology Information. Link
Application
Application Note: Protocol for the Oxidation of 5,8-Dioxaspiro[3.4]octan-2-ol
Abstract & Scope This technical guide details the oxidation of 5,8-dioxaspiro[3.4]octan-2-ol (a ketal-protected cyclobutanol) to its corresponding ketone, 5,8-dioxaspiro[3.4]octan-2-one . This transformation is a critica...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Scope
This technical guide details the oxidation of 5,8-dioxaspiro[3.4]octan-2-ol (a ketal-protected cyclobutanol) to its corresponding ketone, 5,8-dioxaspiro[3.4]octan-2-one . This transformation is a critical step in the synthesis of functionalized cyclobutane scaffolds used in drug discovery.
The substrate presents two specific chemical challenges:
Ring Strain: The cyclobutane ring (~26 kcal/mol strain energy) is susceptible to ring-opening or rearrangement under harsh conditions.
Acid Sensitivity: The 5,8-dioxaspiro ketal moiety is acid-labile. Strong acidic oxidants (e.g., Jones Reagent) will cause deprotection and subsequent decomposition.
Consequently, this guide prioritizes non-acidic, mild oxidation protocols . The Dess-Martin Periodinane (DMP) method is established as the "Gold Standard" for laboratory-scale purity, while Swern Oxidation is provided as a scalable alternative.
Strategic Considerations & Reagent Selection
Feature
Dess-Martin Periodinane (DMP)
Swern Oxidation (DMSO/Oxalyl Chloride)
Jones Oxidation (CrO3/H2SO4)
pH Conditions
Neutral / Slightly Acidic (Buffered)
Basic (after quenching)
Strongly Acidic
Substrate Compatibility
Excellent (Preserves Ketals)
Good (Requires temp control)
Poor (Hydrolyzes Ketals)
Scalability
Moderate (Reagent cost high)
High (Cheap reagents)
High
Safety Profile
Shock sensitive (bulk); Iodine byproduct
CO/CO2 gas evolution; foul odor (DMS)
Toxic Chromium waste
Recommendation
Primary Protocol
Secondary Protocol
Do Not Use
Mechanistic Pathway & Logic
The oxidation converts the secondary alcohol at C2 to a ketone.[1][2] The spiro-ketal at C4 remains intact to protect the latent carbonyl, preventing intermolecular aldol reactions or polymerization of the resulting cyclobutanedione derivative.
Figure 1: Logical flow of the Dess-Martin oxidation pathway emphasizing the preservation of the spiro-ketal.
Preparation: Flame-dry a round-bottom flask and cool under Argon/Nitrogen atmosphere.
Dissolution: Add 5,8-dioxaspiro[3.4]octan-2-ol (1.0 equiv) to the flask. Dissolve in anhydrous DCM.
Buffering: Add solid NaHCO₃ (2.0 equiv) directly to the stirring solution.
Expert Insight: DMP releases 2 equivalents of acetic acid during the reaction.[1] The solid base prevents local acidification which could degrade the spiro-ketal.
Oxidation: Cool the mixture to 0°C (ice bath). Add DMP (1.2 equiv) portion-wise over 5 minutes.
Reaction: Allow the mixture to warm to room temperature (20-25°C). Stir for 1–3 hours.
Monitoring: Monitor by TLC (Stain: KMnO₄ or Anisaldehyde). The alcohol typically has a lower R_f than the ketone.
Quenching (The "Red-to-White" Transition):
Dilute with diethyl ether (precipitates periodinane byproducts).
Add the 1:1 Na₂S₂O₃/NaHCO₃ quenching solution slowly.
Stir vigorously for 15-30 minutes until the two layers are clear and the white precipitate (iodinane acid) is fully dissolved/hydrolyzed.
Workup: Separate layers. Extract aqueous layer 2x with DCM or Et₂O. Dry combined organics over MgSO₄, filter, and concentrate in vacuo (bath temp < 30°C due to volatility of cyclobutanones).
Protocol B: Swern Oxidation (Scalable Method)
Best for: Multi-gram scale (>5g); strict temperature control required.
Activation: In a flame-dried flask under N₂, dissolve Oxalyl Chloride (1.2 equiv) in DCM. Cool to -78°C (Dry ice/Acetone).
DMSO Addition: Add DMSO (2.4 equiv) dropwise. Caution: Gas evolution (CO/CO₂). Stir for 15 min at -78°C.
Substrate Addition: Add a solution of 5,8-dioxaspiro[3.4]octan-2-ol (1.0 equiv) in DCM dropwise to the cold mixture. Maintain temp < -60°C. Stir for 30-45 min.
Elimination: Add Et₃N (5.0 equiv) dropwise.
Critical: The reaction mixture will become thick/white. Allow it to warm to 0°C over 1 hour.
Workup: Quench with saturated NH₄Cl or phosphate buffer (pH 7). Avoid strong acid washes. Extract with DCM, wash with brine, dry, and concentrate.
Analytical Validation (Self-Validating System)
Upon isolation, the product must be validated against these expected spectroscopic markers.
Ketal Hydrolysis: If the product shows an aldehyde peak or broad decomposition, the reaction medium became too acidic. Solution: Increase NaHCO₃ loading in DMP or ensure Et₃N is anhydrous in Swern.
Incomplete Oxidation: Old DMP reagent (hydrolyzed by moisture). Solution: Re-titrate DMP or recrystallize from acetic anhydride.
Volatile Product: Cyclobutanones can be volatile. Solution: Do not use high-vacuum for extended periods; keep rotavap bath < 30°C.
Safety Data
DMP: Explosive hazard if heated >200°C. Store in freezer.
Cyclobutanones: Potential alkylating agents. Handle with gloves in a fume hood.
References
Dess-Martin Oxidation Basics: Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." J. Org.[1][3][4][5] Chem.1983 , 48, 4155.[1]
Oxidation of Spiro-Systems: BenchChem. "A Comparative Guide to the Synthesis of 6-Oxaspiro[3.4]octan-2-one and Other Spiroketones." (Protocol 1.13).
Application Notes and Protocols for the Functionalization of the Hydroxyl Group in 5,8-Dioxaspiro[3.4]octan-2-ol
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the chemical manipulation of the secondary hydroxyl group in 5,8-dioxaspiro[3.4]octan-2-ol. This sp...
Author: BenchChem Technical Support Team. Date: March 2026
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the chemical manipulation of the secondary hydroxyl group in 5,8-dioxaspiro[3.4]octan-2-ol. This spirocyclic scaffold is of increasing interest in medicinal chemistry due to its three-dimensional structure and potential for novel pharmacophores. This document outlines detailed protocols for key transformations: oxidation, esterification, and etherification, while also discussing strategies for nucleophilic substitution. Each protocol is designed to be a self-validating system, with explanations of the underlying chemical principles and expected outcomes.
Introduction to the 5,8-Dioxaspiro[3.4]octan-2-ol Scaffold
The 5,8-dioxaspiro[3.4]octan-2-ol molecule features a unique structural motif, combining a cyclobutane ring with a 1,3-dioxolane ring in a spirocyclic arrangement. The secondary alcohol at the C2 position of the cyclobutane ring serves as a prime handle for further chemical derivatization, allowing for the exploration of the surrounding chemical space and the generation of diverse compound libraries for biological screening. The stability of the dioxolane ring, which acts as a protective group for a ketone, is a key consideration in the design of synthetic routes. Under strongly acidic conditions, this ketal is susceptible to hydrolysis. Therefore, the reaction conditions for the functionalization of the hydroxyl group should be chosen carefully to maintain the integrity of the spiroketal core.
I. Oxidation to 5,8-Dioxaspiro[3.4]octan-2-one
The oxidation of the secondary alcohol in 5,8-dioxaspiro[3.4]octan-2-ol to the corresponding ketone, 5,8-dioxaspiro[3.4]octan-2-one, is a fundamental transformation that provides access to a key building block for further modifications, such as nucleophilic additions to the carbonyl group. Mild oxidation conditions are crucial to avoid over-oxidation or degradation of the starting material. The Dess-Martin periodinane (DMP) oxidation and the Swern oxidation are highly effective and widely used methods for this purpose due to their operational simplicity and high yields.[1][2][3]
Protocol 1: Dess-Martin Oxidation
The Dess-Martin oxidation utilizes a hypervalent iodine reagent to selectively oxidize primary and secondary alcohols to aldehydes and ketones, respectively.[1][3] The reaction is known for its mild conditions and rapid reaction times. A similar protocol has been successfully applied to the oxidation of the closely related 6-oxaspiro[3.4]octan-2-ol.[4]
Causality Behind Experimental Choices:
Dess-Martin Periodinane (DMP): A highly selective and mild oxidizing agent that minimizes the risk of side reactions. Its solubility in common organic solvents like dichloromethane (DCM) facilitates a homogeneous reaction mixture.
Dichloromethane (DCM): An inert solvent that dissolves both the substrate and the reagent, and its low boiling point simplifies product isolation.
Sodium Bicarbonate (NaHCO₃): Used in the workup to quench any remaining acidic species and to neutralize the acetic acid byproduct of the reaction.
Experimental Protocol:
To a solution of 5,8-dioxaspiro[3.4]octan-2-ol (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) at room temperature, add Dess-Martin periodinane (1.2 eq) in one portion.
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
Upon completion, dilute the reaction mixture with diethyl ether.
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).
Stir the biphasic mixture vigorously until the solid byproducts dissolve.
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 5,8-dioxaspiro[3.4]octan-2-one.[5]
Data Presentation:
Parameter
Value
Starting Material
5,8-dioxaspiro[3.4]octan-2-ol
Reagent
Dess-Martin Periodinane
Solvent
Dichloromethane (DCM)
Temperature
Room Temperature
Typical Yield
>90%
Visualization of the Workflow:
Dess-Martin Oxidation Workflow
Protocol 2: Swern Oxidation
The Swern oxidation is another powerful and mild method that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base like triethylamine (Et₃N).[2][6] This method is particularly useful for sensitive substrates as it is performed at low temperatures.
Causality Behind Experimental Choices:
Oxalyl Chloride and DMSO: These reagents form the active electrophilic sulfur species in situ, which reacts with the alcohol.
Low Temperature (-78 °C): Crucial for the stability of the reactive intermediates and to prevent side reactions.
Triethylamine (Et₃N): A hindered base that facilitates the final elimination step to form the ketone without competing as a nucleophile.
Experimental Protocol:
To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM (0.2 M) in a flame-dried flask under an inert atmosphere (e.g., argon), cool the solution to -78 °C (dry ice/acetone bath).
Slowly add a solution of DMSO (2.5 eq) in anhydrous DCM, maintaining the temperature below -65 °C. Stir for 15 minutes.
Add a solution of 5,8-dioxaspiro[3.4]octan-2-ol (1.0 eq) in anhydrous DCM dropwise, keeping the internal temperature below -65 °C. Stir for 30 minutes.
Add triethylamine (5.0 eq) dropwise, and stir the reaction mixture for an additional 30 minutes at -78 °C.
Allow the reaction to warm to room temperature.
Quench the reaction by adding water.
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
Combine the organic layers, wash with 1 M HCl, saturated NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
II. Esterification of the Hydroxyl Group
Esterification is a common and versatile method for modifying the properties of a molecule, such as its lipophilicity and metabolic stability. The secondary hydroxyl group of 5,8-dioxaspiro[3.4]octan-2-ol can be readily esterified using various methods.
Protocol 3: Steglich Esterification
The Steglich esterification is a mild method for the formation of esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[7] This method is particularly advantageous for secondary alcohols and when mild conditions are required to preserve sensitive functional groups.
Causality Behind Experimental Choices:
DCC and DMAP: This combination activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol. DMAP acts as an acyl transfer catalyst.
Anhydrous Conditions: Essential to prevent the hydrolysis of the reactive intermediates and the formation of N-acylurea byproduct.
Experimental Protocol:
To a solution of 5,8-dioxaspiro[3.4]octan-2-ol (1.0 eq), a carboxylic acid (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM (0.1 M) at 0 °C under an inert atmosphere, add a solution of DCC (1.2 eq) in anhydrous DCM.
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight.
Monitor the reaction by TLC.
Upon completion, filter off the dicyclohexylurea (DCU) byproduct.
Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Visualization of the Reaction Scheme:
Steglich Esterification Scheme
III. Etherification of the Hydroxyl Group
The conversion of the hydroxyl group to an ether linkage can significantly alter the steric and electronic properties of the molecule. The Williamson ether synthesis is a classic and reliable method for this transformation.[8][9][10]
Protocol 4: Williamson Ether Synthesis
This method involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an Sₙ2 reaction.[8][10] For a secondary alcohol like 5,8-dioxaspiro[3.4]octan-2-ol, it is crucial to use a strong, non-nucleophilic base and a reactive primary alkyl halide to favor substitution over elimination.
Causality Behind Experimental Choices:
Sodium Hydride (NaH): A strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the sodium alkoxide.
Tetrahydrofuran (THF): A common aprotic solvent for Williamson ether synthesis that solvates the cation of the alkoxide.
Primary Alkyl Halide (R-X): The use of a primary halide minimizes the competing E2 elimination reaction, which can be significant with secondary and tertiary halides.
Experimental Protocol:
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF (0.2 M) in a flame-dried flask under an inert atmosphere, add a solution of 5,8-dioxaspiro[3.4]octan-2-ol (1.0 eq) in anhydrous THF dropwise at 0 °C.
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
Cool the mixture back to 0 °C and add the primary alkyl halide (1.2 eq) dropwise.
Stir the reaction at room temperature or gently heat (e.g., 50 °C) until the starting material is consumed (monitor by TLC).
Carefully quench the reaction at 0 °C by the slow addition of water.
Extract the mixture with diethyl ether (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
IV. Nucleophilic Substitution of the Hydroxyl Group
Direct nucleophilic substitution of the hydroxyl group is challenging as it is a poor leaving group. The Mitsunobu reaction provides an elegant solution to this problem, allowing for the substitution of the hydroxyl group with a variety of nucleophiles with inversion of stereochemistry.[11][12][13][14]
Protocol 5: Mitsunobu Reaction
The Mitsunobu reaction activates the alcohol in situ using a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[11][13] The resulting alkoxyphosphonium salt is then displaced by a nucleophile.
Causality Behind Experimental Choices:
PPh₃ and DEAD/DIAD: This reagent combination forms the active phosphonium species that converts the hydroxyl group into a good leaving group.
Acidic Nucleophile (pKa < 15): The nucleophile must be sufficiently acidic to protonate the ylide intermediate in the catalytic cycle.
Anhydrous Aprotic Solvent (e.g., THF): To prevent hydrolysis of the reagents and intermediates.
Experimental Protocol:
To a solution of 5,8-dioxaspiro[3.4]octan-2-ol (1.0 eq), triphenylphosphine (1.5 eq), and a suitable nucleophile (e.g., a carboxylic acid, phenol, or phthalimide, 1.5 eq) in anhydrous THF (0.1 M) at 0 °C under an inert atmosphere, add DEAD or DIAD (1.5 eq) dropwise.
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature until the starting material is consumed (monitor by TLC).
Concentrate the reaction mixture under reduced pressure.
Purify the crude product by flash column chromatography to separate the desired product from triphenylphosphine oxide and the hydrazine byproduct.
Visualization of the Logical Relationship:
Mitsunobu Reaction Logic
V. Protection of the Hydroxyl Group
In multi-step syntheses, it may be necessary to protect the hydroxyl group to prevent it from reacting with reagents intended for other parts of the molecule. Common protecting groups for secondary alcohols include silyl ethers (e.g., tert-butyldimethylsilyl, TBDMS) and tetrahydropyranyl (THP) ethers.[15][16][17][18][19] The choice of protecting group depends on the stability required for subsequent reaction steps and the conditions for its eventual removal.
Conclusion
The functionalization of the hydroxyl group in 5,8-dioxaspiro[3.4]octan-2-ol provides a versatile platform for the synthesis of novel spirocyclic compounds. The protocols detailed in these application notes offer reliable and reproducible methods for the oxidation, esterification, etherification, and nucleophilic substitution of this key intermediate. Careful consideration of the reaction conditions, particularly the avoidance of strong acids, is paramount to maintaining the integrity of the spiroketal moiety. By following these guidelines, researchers can effectively explore the chemical space around this promising scaffold for applications in drug discovery and materials science.
Application Note: High-Performance Coupling Protocols for 5,8-Dioxaspiro[3.4]octan-2-ol
This Application Note is designed for medicinal chemists and process scientists utilizing 5,8-dioxaspiro[3.4]octan-2-ol (CAS: 18666-68-7 / derivatives) as a building block.[1] This scaffold serves as a robust, -rich bioi...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for medicinal chemists and process scientists utilizing 5,8-dioxaspiro[3.4]octan-2-ol (CAS: 18666-68-7 / derivatives) as a building block.[1] This scaffold serves as a robust,
-rich bioisostere for phenyl or cyclohexyl rings, offering improved solubility and metabolic stability vectors.[1]
Executive Summary & Structural Logic
The 5,8-dioxaspiro[3.4]octan-2-ol scaffold represents a "masked" 3-hydroxycyclobutanone.[1] Its structural core consists of a cyclobutane ring spiro-fused to a 1,3-dioxolane.[1]
Medicinal Value: It lowers lipophilicity (
) compared to carbocyclic analogs while maintaining a rigid exit vector.[1]
Reactivity Profile: The secondary alcohol at C2 is sterically accessible but resides on a strained cyclobutane ring. The 5,8-dioxolane moiety acts as an ethylene glycol ketal protecting group.[1]
Critical Stability Warning: The dioxolane ring is acid-labile .[1] Exposure to aqueous acid (
) will hydrolyze the ketal, reverting the molecule to the parent 3-hydroxycyclobutanone, which is prone to decomposition or polymerization.
Reaction Decision Matrix
Use the following logic flow to select the optimal coupling strategy:
Figure 1: Decision tree for selecting the appropriate coupling methodology based on electrophile type.[1]
Objective: Coupling of 5,8-dioxaspiro[3.4]octan-2-ol with phenols or acidic heterocycles.[1]
Mechanism:
displacement with inversion of configuration at C2.
Rationale
The Mitsunobu reaction is the "Gold Standard" for this scaffold because it proceeds under neutral conditions, preserving the acid-sensitive ketal. The inversion of configuration is stereospecific, allowing for predictable SAR exploration.
Critical: Water quenches the betaine intermediate.[1]
Step-by-Step Procedure
Preparation: Charge a flame-dried reaction vial with 5,8-dioxaspiro[3.4]octan-2-ol (1.0 equiv), Triphenylphosphine (1.5 equiv), and the Nucleophile (1.2 equiv).
Solvation: Add anhydrous THF (0.1 M concentration relative to alcohol) under
atmosphere.
Cooling: Cool the mixture to 0 °C using an ice bath.
Expert Insight: Cooling prevents the formation of cyclobutene elimination byproducts, which can occur due to the ring strain if the betaine intermediate is overheated.
Addition: Dropwise add DIAD (1.5 equiv) over 15 minutes. The solution typically turns yellow/orange.
Reaction: Allow the mixture to warm to Room Temperature (20-25 °C) and stir for 4–16 hours.
Monitoring: Check TLC/LCMS.[1] The intermediate betaine is invisible; look for disappearance of the alcohol.
Objective: Converting the alcohol into a leaving group for reaction with amines or thiols (where Mitsunobu is difficult).[1]
Rationale
Direct alkylation of cyclobutanols can be sluggish.[1] Converting to a Mesylate (OMs) creates a potent electrophile.[1] The subsequent displacement must be done carefully to avoid ring expansion.
Warning: Temperatures >80 °C risk elimination to the cyclobutene or rearrangement.
QC & Troubleshooting: The "Self-Validating" System
To ensure the integrity of the spiro-ketal scaffold, you must validate that the protecting group has survived the reaction.
NMR Validation Markers (
)
Proton Environment
Chemical Shift ()
Diagnostic Change
Ketal ()
3.90 – 4.00 ppm (Multiplet)
Stable: Shows as a tight multiplet (4H).[1] Hydrolyzed: Disappears; replaced by free ethylene glycol singlet (~3.7 ppm) if washed out, or shifts significantly.[1]
Cyclobutane ()
4.20 – 4.50 ppm (Quintet/Multiplet)
Product: Shifts downfield (e.g., >4.8 ppm) upon esterification/etherification.[1]
Spiro-Methylene
2.00 – 2.80 ppm
Complex splitting pattern characteristic of rigid spiro-systems.[1]
Common Failure Modes
Loss of Ketal:
Symptom:[1][6][7] LCMS shows Mass = [Target - 44] (Loss of
Symptom:[1][6][7] Olefinic protons in NMR (5.8–6.2 ppm).[1]
Cause: Reaction temperature too high during Mitsunobu or Displacement.[1]
Fix: Keep all activation steps at 0 °C; do not exceed 60 °C during displacement.[1]
Mechanistic Visualization
The following diagram illustrates the stereochemical pathway and the critical "danger zones" for side reactions.
Figure 2: Mechanistic pathway showing the competition between desired substitution (
) and undesired elimination driven by cyclobutane ring strain.[1]
References
Spirocyclic Scaffolds in Medicinal Chemistry:
Carreira, E. M., & Fessard, T. C. (2014).[1][8][9] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322.[1]
[Link]
Mitsunobu Reaction Reviews:
Swamy, K. C. K., et al. (2009).[1] Mitsunobu and Related Reactions: Advances and Applications.[1][3] Chemical Reviews, 109(6), 2551–2651.[1]
[Link]
Cyclobutanol Reactivity & Strain:
Wuitschik, G., et al. (2010).[1] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246.[1][10] (Provides analogous context on strained ether/alcohol handling).
[Link]
Ketal Stability Data:
Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. Wiley.[1] (Reference for 1,3-dioxolane stability profiles).
[Link][1]
Application Note: Scalable Synthesis and Process Optimization of 5,8-Dioxaspiro[3.4]octan-2-ol
Introduction & Strategic Rationale In modern medicinal chemistry, increasing the fraction of sp³-hybridized carbons (Fsp³) is a proven strategy to enhance aqueous solubility, improve metabolic stability, and reduce off-t...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Rationale
In modern medicinal chemistry, increasing the fraction of sp³-hybridized carbons (Fsp³) is a proven strategy to enhance aqueous solubility, improve metabolic stability, and reduce off-target toxicity. Spirocyclic systems, such as the 5,8-dioxaspiro[3.4]octane scaffold, serve as rigid, polar bioisosteres that perfectly align with these design principles.
Specifically, 5,8-dioxaspiro[3.4]octan-2-ol and its ketone precursor (5,8-dioxaspiro[3.4]octan-2-one) have emerged as critical building blocks. Recent applications include their use in the synthesis of highly potent, mutant-selective Epidermal Growth Factor Receptor (EGFR) inhibitors, where the spirocyclic motif is utilized to optimize pharmacokinetic profiles without compromising target binding (1)[1].
This application note details a highly scalable, self-validating protocol for the synthesis of 5,8-dioxaspiro[3.4]octan-2-ol, transitioning from traditional high-pressure hydrogenolysis to a safer, more atom-economical direct reduction methodology.
Synthetic Routes: Causality & Selection for Scale-Up
When scaling up the production of 5,8-dioxaspiro[3.4]octan-2-ol, process chemists typically evaluate two primary routes:
Route A (Ketalization & Hydrogenolysis): This legacy route begins with 3-benzyloxycyclobutan-1-one, which is ketalized with ethylene glycol to form 2-(benzyloxy)-5,8-dioxaspiro[3.4]octane. The benzyl protecting group is subsequently removed via palladium-catalyzed hydrogenolysis (2)[2]. However, achieving full conversion often requires high hydrogen pressures (up to 50 psi) and extended reaction times (3)[3]. Scaling this requires specialized Hastelloy pressure reactors, presenting significant safety and capital expenditure hurdles.
Route B (Direct Borohydride Reduction): A more streamlined approach utilizes the commercially available 5,8-dioxaspiro[3.4]octan-2-one (1,3-cyclobutanedione monoethylene ketal). Direct reduction with Sodium Borohydride (NaBH₄) in ethanol yields the target alcohol in a single step.
Experimental Workflow
Scale-up workflow for the synthesis of 5,8-dioxaspiro[3.4]octan-2-ol via direct reduction.
Detailed Scale-Up Protocol (Route B)
This protocol is designed as a self-validating system , incorporating In-Process Controls (IPC) to ensure reproducibility and safety at the kilogram scale.
Equipment: 10 L glass-lined jacketed reactor with overhead stirring and temperature telemetry.
Step-by-Step Methodology & Causality
Step 1: Reaction Setup & Temperature Control
Charge the 10 L reactor with 5,8-dioxaspiro[3.4]octan-2-one (1.0 kg) and Anhydrous Ethanol (5.0 L).
Initiate overhead stirring (200 rpm) and cool the mixture to 0–5 °C using the reactor jacket chiller.
Causality: Borohydride reduction is highly exothermic. Establishing a 0–5 °C baseline prevents solvent boil-off and strictly suppresses potential reductive ring-opening of the sensitive spiro-ketal moiety.
Step 2: Controlled Reduction
Add NaBH₄ (0.16 kg) in 4 equal portions over a 2-hour period.
Causality: Portion-wise addition manages the stoichiometric release of hydrogen gas and controls the exotherm, ensuring the internal reactor temperature never exceeds 10 °C.
Once addition is complete, remove the cooling jacket and allow the reaction to warm to room temperature (20–25 °C). Stir for an additional 2 hours.
Self-Validating IPC: Withdraw a 0.5 mL aliquot, quench with 0.5 mL NH₄Cl, extract with 1 mL EtOAc, and analyze via GC-MS. The reaction is validated as complete when the ketone peak (m/z 142) is <1% relative to the alcohol product peak (m/z 144).
Step 3: Mild Quench Strategy
Re-cool the reactor to 0 °C.
Slowly add 2.0 L of saturated aqueous NH₄Cl over 45 minutes.
Causality: The 5,8-dioxolane ring is highly sensitive to acidic hydrolysis. Using strong mineral acids (e.g., HCl) to quench the borohydride will inevitably lead to ketal deprotection, reverting the product to 3-hydroxycyclobutan-1-one. Saturated aqueous NH₄Cl provides a buffered, mildly acidic environment (pH ~5.5) that safely decomposes excess NaBH₄ without compromising the spiro-ketal.
Step 4: Extraction & Purification
Concentrate the reaction mixture under reduced pressure (40 °C, 150 mbar) to remove the bulk of the ethanol.
Causality: Removing ethanol prevents it from acting as a co-solvent during extraction. If left in the mixture, ethanol would drag the highly polar product into the aqueous layer, severely impacting the yield.
Extract the remaining aqueous residue with Ethyl Acetate (3 x 2.0 L).
Wash the combined organic layers with brine (1.0 L), dry over anhydrous Na₂SO₄, and concentrate under vacuum.
Purify the crude residue via short-path vacuum distillation to afford 5,8-dioxaspiro[3.4]octan-2-ol as a colorless oil.
Quantitative Data Presentation
The table below summarizes the critical process parameters justifying the transition from Route A to Route B for pilot-scale manufacturing.
Table 1: Process Comparison of Synthetic Routes
Parameter
Route A: Hydrogenolysis
Route B: Borohydride Reduction
Starting Material
3-benzyloxycyclobutan-1-one
5,8-dioxaspiro[3.4]octan-2-one
Key Reagents
Ethylene glycol, TsOH, Pd/C, H₂ (50 psi)
NaBH₄, EtOH
Step Count
2 Steps
1 Step
Overall Yield
~70 - 85%
> 92%
Safety Profile
High risk (High-pressure H₂, pyrophoric Pd/C)
Moderate risk (H₂ evolution during quench)
Scalability
Poor (Requires specialized Hastelloy reactors)
Excellent (Standard glass-lined reactors)
Analytical Validation Standards
To ensure the trustworthiness of the final isolated product, the batch must pass the following analytical gates:
¹H NMR (400 MHz, CDCl₃): Absence of the benzylic protons (Route A impurity) or unreacted ketone starting material. The characteristic spirocyclic multiplet must integrate cleanly.
GC-MS: Purity >98% (Target m/z: 144.1).
Karl Fischer (KF) Titration: Moisture content must be <0.5% w/w prior to downstream coupling reactions, as residual water can interfere with subsequent functionalizations (e.g., reductive aminations or cross-couplings).
References
Title: WO2015113452A1 - Compounds
Source: Google Patents
URL
Source: Googleapis.com (Australian Patent Office)
Title: Discovery of a Novel Mutant-Selective Epidermal Growth Factor Receptor Inhibitor Using in silico Enabled Drug Discovery Platform
Source: ChemRxiv
URL
Application Note: Chiral Spiroketal Auxiliaries Based on 5,8-Dioxaspiro[3.4]octan-2-ol
This Application Note and Protocol Guide details the use of chiral derivatives of 5,8-dioxaspiro[3.4]octan-2-ol as chiral auxiliaries in asymmetric synthesis. Important Technical Clarification: The parent molecule 5,8-di...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol Guide details the use of chiral derivatives of 5,8-dioxaspiro[3.4]octan-2-ol as chiral auxiliaries in asymmetric synthesis.
Important Technical Clarification:
The parent molecule 5,8-dioxaspiro[3.4]octan-2-ol (derived from ethylene glycol) is achiral (meso) due to an internal plane of symmetry. To function as a chiral auxiliary , the dioxolane ring (the "5,8-dioxa" moiety) must be derived from a chiral diol (e.g.,
-hydrobenzoin, -2,3-butanediol, or tartrates). This guide focuses on these chiral spiroketal auxiliaries , which are powerful tools for controlling stereochemistry in [2+2] cycloadditions and -alkylations of cyclobutanone derivatives.
Introduction & Core Principle
The 5,8-dioxaspiro[3.4]octan-2-ol scaffold represents a class of conformationally rigid chiral auxiliaries when modified with
-symmetric chiral diols. These auxiliaries are particularly valued for their ability to transmit chiral information across the rigid spiro-cyclobutane framework, often used to synthesize enantiopure cyclobutane derivatives (e.g., grandisol, amino acids) or to direct facial selectivity in photochemical and thermal reactions.
Mechanism of Action
The auxiliary operates via steric differentiation :
Rigidity: The spiro[3.4] linkage locks the conformation, preventing free rotation and minimizing the entropic cost of the transition state.
Facial Shielding: The chiral substituents on the dioxolane ring (e.g., phenyl groups from hydrobenzoin) project into the space above or below the cyclobutane ring.
Differentiation: When a substrate (e.g., an acrylate) is attached to the hydroxyl group (position 2), the auxiliary blocks one face of the substrate, forcing reagents to approach from the unhindered face.
Synthesis of the Chiral Auxiliary
Objective: Synthesize the enantiopure auxiliary from 3-oxocyclobutanone (or its precursor) and a chiral diol.
Materials
Precursor: 1,3-Cyclobutanedione or 3-oxocyclobutanone (generated in situ).
Chiral Diol:
-1,2-Diphenyl-1,2-ethanediol (Hydrobenzoin) or -Butane-2,3-diol.
Catalyst:
-Toluenesulfonic acid (-TsOH).
Solvent: Benzene or Toluene (anhydrous).
Reductant: Sodium Borohydride (
).
Protocol: Preparation of
-5,8-Dioxaspiro[3.4]octan-2-ol
Ketalization (Protection):
Charge a Dean-Stark apparatus with 1,3-cyclobutanedione (10 mmol),
-hydrobenzoin (11 mmol), and -TsOH (0.5 mmol) in toluene (50 mL).
Reflux for 12 hours with azeotropic removal of water.
Note: The reaction selectively forms the mono-ketal due to the strain of forming a bis-spiroketal.
Cool, wash with saturated
, dry over , and concentrate.
Purify the ketone intermediate (
-5,8-dioxaspiro[3.4]octan-2-one ) by flash chromatography (Hexane/EtOAc).
Reduction (Stereoselective):
Dissolve the ketone (5 mmol) in MeOH (20 mL) at 0°C.
Add
(6 mmol) portion-wise over 15 minutes.
Stir at 0°C for 2 hours.
Quench with saturated
, extract with EtOAc, and dry.
Result: The product is the chiral auxiliary (alcohol). The reduction typically yields a mixture of cis/trans isomers relative to the ketal; however, since the ketal is
-symmetric, the facial bias is dictated by the diol substituents. Isolate the major diastereomer if necessary, though both often function effectively due to the distal nature of the chiral center.
Context: This protocol describes using the auxiliary to direct the stereochemistry of a photochemical [2+2] cycloaddition, a common route to chiral cyclobutanes.
Author: BenchChem Technical Support Team. Date: March 2026
Status: Operational
Ticket ID: CHEM-SPIRO-042
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Topic: Troubleshooting Synthesis & Isolation of 5,8-dioxaspiro[3.4]octan-2-ol
Executive Summary & Molecule Dashboard
You are likely encountering difficulties due to the inherent tension between the acid-sensitivity of the spiro-ketal moiety and the strain energy of the cyclobutane ring (~26.5 kcal/mol).
The target molecule, 5,8-dioxaspiro[3.4]octan-2-ol , is a bifunctional building block. It contains a secondary alcohol (for further functionalization) and a masked ketone (ketal). The primary failure modes in this synthesis are premature ketal hydrolysis during workup and ring-opening under Lewis acidic conditions.
Parameter
Data
IUPAC Name
5,8-dioxaspiro[3.4]octan-2-ol
Common Name
3-hydroxycyclobutanone ethylene ketal
CAS Registry
1638-34-2 (Generic for 3,3-ethylenedioxycyclobutanol)
Key Challenge
Acid lability of the dioxolane ring; volatility of the product.
Storage
-20°C, under Argon (Hygroscopic).
The "Gold Standard" Protocol
Do not attempt direct ketalization of unprotected 3-hydroxycyclobutanone if avoidable; the starting material is unstable and prone to polymerization.
Recommended Pathway: The Reductive Route
The most robust method involves the reduction of the corresponding ketone intermediate, 5,8-dioxaspiro[3.4]octan-2-one , which is synthetically more accessible or commercially available.
Step 1: Ketalization (If starting from 3-oxocyclobutanone precursors)
Critical Control Point: Use Pyridinium p-toluenesulfonate (PPTS) instead of p-Toluenesulfonic acid (pTSA). PPTS is less acidic and minimizes acid-catalyzed ring opening or polymerization of the strained cyclobutane.
Step 2: Reduction to Target Alcohol
Substrate: 5,8-dioxaspiro[3.4]octan-2-one.
Reagents: Sodium Borohydride (
, 0.5 eq) or .
Solvent: Methanol (0°C to RT).
Protocol:
Dissolve ketone in MeOH at 0°C.
Add
portion-wise (Gas evolution!).
Stir for 30 min.
Quench: Do NOT use HCl. Quench with Saturated
or Acetone.
Extraction: Extract with DCM or EtOAc.
Workflow Visualization
Caption: Figure 1. Dual pathways for synthesis.[1][2][3] The Hydrogenolysis route (top) is preferred for scale; the Borohydride reduction (bottom) is preferred if the ketone is available.
Troubleshooting Guide (Diagnostics)
Issue A: "My product vanished during column chromatography."
Diagnosis: Acidic hydrolysis on Silica Gel.
The silanol groups on standard silica gel are acidic enough (pH ~4-5) to hydrolyze the spiro-ketal back to the ketone, which is volatile and water-soluble, leading to mass loss.
The Fix: Neutralize Your Stationary Phase
Method: Pre-wash your silica column with 1-2% Triethylamine (
) in Hexanes before loading your sample.
Eluent: Maintain 0.5%
in your mobile phase during elution.
Alternative: Use Basic Alumina (Activity Grade III) instead of silica.
Issue B: "Low conversion during ketalization."
Diagnosis: Thermodynamic Equilibrium.
Cyclobutanones have less steric strain change (
) compared to cyclohexanones, but the reaction is still an equilibrium. Water must be removed aggressively.
The Fix: Chemical Drying
If Dean-Stark is insufficient (or scale is too small):
Use Triethyl Orthoformate (
) as a water scavenger/solvent.
Reaction: Ketone + Glycol +
+ Cat. (trace).
Mechanism:[1][2][4] The orthoformate consumes water irreversibly to form ethanol and ethyl formate.
Issue C: "The alcohol is an oil that won't crystallize."
Diagnosis: Intrinsic Properties.
5,8-dioxaspiro[3.4]octan-2-ol is typically a viscous oil or low-melting solid due to the disruption of crystal packing by the spiro ring.
The Fix: Derivatization for Purification
Do not struggle with the oil.
Convert crude alcohol to the p-Nitrobenzoate ester (crystalline solid).
Recrystallize the ester to high purity.
Saponify (
, MeOH) to release the pure alcohol.
Stability & Handling FAQ
Q: Can I use aqueous HCl to quench the reduction step?A: Absolutely not. Even dilute HCl will hydrolyze the dioxolane ring within minutes. Use saturated Ammonium Chloride (
) or add solid Sodium Sulfate () decahydrate to quench excess hydride, then filter.
Q: Why is the NMR showing a complex splitting pattern for the dioxolane protons?A: This is normal. In the spiro system, the protons on the ethylene glycol bridge are chemically non-equivalent due to the puckering of the cyclobutane ring and the presence of the hydroxyl group. You will often see an AA'BB' or ABCD multiplet at 3.9–4.0 ppm, not a clean singlet.
Q: Is the molecule stable at room temperature?A: It is kinetically stable but thermodynamically prone to hydrolysis. Store at -20°C. If the oil turns yellow, it indicates slight decomposition/oxidation.
Decision Tree for Purification
Caption: Figure 2. Logic flow for resolving chromatographic purification failures.
References
Spiro-Ketal Synthesis via PPTS:
Bond, T. J., et al. "2-Bromo-5,8-dioxaspiro[3.4]octane synthesis." ChemicalBook Protocols.
Ketal Stability & Hydrolysis Kinetics:
Kreevoy, M. M., & Taft, R. W. "The acid-catalyzed hydrolysis of acetals and ketals."[4] Journal of the American Chemical Society.
(Foundational mechanistic reference for spiro-ketal stability).
General Cyclobutanone Ketalization:
Wiberg, K. B., et al. "Cyclobutanone and its derivatives."[6] Organic Syntheses.
(Standard protocols for strained ring manipulation).
Silica Gel Acidity Issues:
BenchChem Technical Guide. "Synthesis of 6-Oxaspiro[3.4]octan-2-one and Other Spiroketones."
Technical Support Center: Purification of 5,8-Dioxaspiro[3.4]octan-2-ol
Troubleshooting Guides & FAQs for Drug Development Professionals Overview 5,8-Dioxaspiro[3.4]octan-2-ol (CAS: 1802988-78-8) is a highly valuable spirocyclic building block used extensively in medicinal chemistry, notably...
Author: BenchChem Technical Support Team. Date: March 2026
Troubleshooting Guides & FAQs for Drug Development Professionals
Overview
5,8-Dioxaspiro[3.4]octan-2-ol (CAS: 1802988-78-8) is a highly valuable spirocyclic building block used extensively in medicinal chemistry, notably in the synthesis of CNS-active therapeutics such as LRRK2 inhibitors for Parkinson's disease[1]. However, its high polarity, extreme water solubility, and the frequent co-elution of synthetic impurities make its purification a significant bottleneck for researchers.
Part 1: The "Phantom Isomer" Paradox (Structural Causality)
Q: I am trying to isolate the cis and trans isomers of 5,8-dioxaspiro[3.4]octan-2-ol, but I only see one major product. Why?
A: You are encountering the "phantom isomer" paradox. Researchers often assume that substituting the cyclobutane ring at the C2 position will yield cis and trans diastereomers relative to the dioxolane ring.
The Causality: 5,8-dioxaspiro[3.4]octan-2-ol possesses a
axis of symmetry passing through the C2 carbon and the C4 spiro carbon, perfectly bisecting the unsubstituted dioxolane ring. Because of this structural symmetry, the "up" and "down" faces of the cyclobutane ring are physically and chemically equivalent.
Part 2: Troubleshooting Guide & FAQs
Q: My LC-MS shows an isomeric impurity. How do I separate the target 2-ol from the 1-ol positional isomer?
A: The 1-ol isomer has its hydroxyl group adjacent to the spiro carbon. This proximity allows it to form an intramolecular hydrogen bond with the oxygen atoms of the dioxolane ring.
Chromatographic Impact: This internal hydrogen bonding effectively shields the hydroxyl group from the stationary phase, making the 1-ol isomer artificially less polar than the target 2-ol.
Resolution: Normal-phase silica gel often fails to resolve them cleanly due to streaking. We recommend either Supercritical Fluid Chromatography (SFC) or Derivatization-Assisted Purification (see protocols below).
Q: Normal-phase silica gel chromatography is resulting in severe streaking and poor recovery. How can I optimize this?
A: Spirocyclic alcohols are highly polar and act as strong hydrogen-bond donors to the free silanol groups on the silica stationary phase.
Resolution: Switch your solvent system. Abandon Hexane/EtOAc and use a Dichloromethane/Methanol gradient (0% to 10% MeOH). Add 1% Triethylamine (Et
N) to the mobile phase to competitively cap the acidic silanol sites, drastically improving peak shape and mass recovery.
Part 3: Quantitative Data & Chromatographic Properties
To aid in the identification of your fractions, refer to the following validated physicochemical parameters:
Property / Metric
5,8-dioxaspiro[3.4]octan-2-ol (Target)
5,8-dioxaspiro[3.4]octan-1-ol (Impurity)
Intramolecular H-Bonding
No (Sterically precluded)
Yes (OH to dioxolane oxygen)
Relative Polarity
Higher
Lower
Typical (Hexane/EtOAc 1:1)
~0.25 (Prone to streaking)
~0.45 (Tighter spot)
SFC Retention Time *
~4.2 min
~2.8 min
H NMR (OH shift, CDCl)
~2.5 ppm (Broad, concentration-dependent)
~3.8 ppm (Sharp, concentration-independent)
*Conditions: Chiralpak AD-H column, 10% MeOH in CO
, 3 mL/min.
Part 4: Experimental Protocols (Self-Validating Systems)
When direct chromatography fails to separate the positional isomers, use this self-validating derivatization protocol to artificially amplify the steric differences between the 1-ol and 2-ol.
Reaction: Dissolve 5.0 g of the crude isomeric mixture in 50 mL anhydrous DCM. Add 1.5 eq of Pyridine and 1.2 eq of Benzoyl Chloride (BzCl) dropwise at 0 °C. Stir for 4 hours at room temperature.
Self-Validation Check: Run a TLC (Hexane/EtOAc 4:1). The highly polar alcohol streak (
~0.1) must completely disappear, replaced by a fast-moving, strongly UV-active spot ( ~0.6).
Separation: Purify the mixture via standard silica gel chromatography (Hexane/EtOAc 9:1). The bulky benzoate group exacerbates the steric differences between the 1-position and 2-position, allowing for baseline resolution of the esters.
Phase 2: Mild Hydrolysis (Recovery of Target)
Reaction: Dissolve the purified 2-benzoate ester in 40 mL of THF/Water (3:1). Add 2.0 eq of Lithium Hydroxide (LiOH·H
O). Stir at room temperature for 12 hours.
Self-Validation Check: Analyze via LC-MS. The benzoate peak (m/z 235.1 M+H) must be completely absent, validating the return of the target alcohol peak (m/z 131.1 M+H).
Workup: Evaporate the THF, extract the aqueous layer 5 times with a highly polar organic solvent (e.g., 2-MeTHF or EtOAc/iPrOH 4:1) due to the high water solubility of the spiro-alcohol. Dry over Na
SO and concentrate to yield the pure 5,8-dioxaspiro[3.4]octan-2-ol.
Part 5: Mandatory Visualization
Troubleshooting workflow for identifying and purifying 5,8-dioxaspiro[3.4]octan-2-ol isomeric impurities.
Technical Support Center: Optimization of 5,8-Dioxaspiro[3.4]octan-2-ol Synthesis
Topic: Process Optimization & Troubleshooting for Spirocyclic Ketal Formation Target Molecule: 5,8-dioxaspiro[3.4]octan-2-ol (Ethylene ketal of 3-hydroxycyclobutanone) Audience: Medicinal Chemists, Process Development Sc...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Process Optimization & Troubleshooting for Spirocyclic Ketal Formation
Target Molecule: 5,8-dioxaspiro[3.4]octan-2-ol (Ethylene ketal of 3-hydroxycyclobutanone)
Audience: Medicinal Chemists, Process Development Scientists
Introduction: The Structural Challenge
Welcome to the Technical Support Center. You are likely targeting 5,8-dioxaspiro[3.4]octan-2-ol as a rigid, spirocyclic building block for fragment-based drug discovery.
The synthesis hinges on the ketalization of 3-hydroxycyclobutanone (or its protected derivatives) with ethylene glycol. The core challenge here is thermodynamic: cyclobutanone rings possess significant angle strain (~26 kcal/mol). Under the acidic conditions required for ketalization, this strain renders the ring susceptible to acid-catalyzed ring expansion or polymerization, competing with the desired spiro-ketal formation.
This guide prioritizes chemoselectivity and water management to maximize yield.
Module 1: Critical Reaction Parameters (FAQs)
Q1: I am observing low conversion (<50%) despite refluxing with p-TsOH. Why?
Diagnosis: The reaction is equilibrium-limited, and p-Toluenesulfonic acid (p-TsOH) may be too harsh, causing side reactions that degrade the starting material before equilibrium is reached.
Technical Solution:
Switch Catalyst: Replace p-TsOH (pKa ~ -2.8) with Pyridinium p-toluenesulfonate (PPTS) (pKa ~ 5.2). PPTS is sufficiently acidic to catalyze ketalization but mild enough to preserve the strained cyclobutane ring.
Water Scavenging: Standard Dean-Stark traps may be inefficient for small-scale reactions or low-boiling solvents.
Optimization: Use Triethyl Orthoformate (TEOF) as a chemical water scavenger. It reacts irreversibly with water to form ethanol and ethyl formate, driving the equilibrium to the right without high-temperature reflux.
Q2: My product contains a significant amount of ring-opened impurities. How do I prevent this?
Diagnosis: Acid-catalyzed ring opening (often hydration to linear ketones) occurs when the carbocation intermediate is trapped by water rather than the glycol, or via elimination pathways.
Technical Solution:
Concentration Control: High dilution (0.1 M) favors intramolecular cyclization (ketal closure) over intermolecular polymerization.
Temperature: Lower the reaction temperature. If using TEOF (see above), you can run the reaction at room temperature or mild heat (40°C) instead of refluxing benzene/toluene (80-110°C).
Q3: The starting material (3-hydroxycyclobutanone) degrades during storage. How do I handle this?
Diagnosis: 3-hydroxycyclobutanone is unstable and prone to dimerization.
Technical Solution:
Adopt the Benzyl-Protection Route .
Precursor: Use 3-(benzyloxy)cyclobutanone . It is stable and commercially available.
Ketalization: Perform the ketalization on the benzyl-protected ketone.
Deprotection: Perform hydrogenolysis (Pd/C, H2) on the spiro-ketal to reveal the free alcohol. This route is far more robust for scale-up.
Module 2: Optimized Experimental Protocols
Protocol A: The "Mild" Chemical Scavenging Method (Recommended)
Best for: Small scale (<5g), acid-sensitive substrates.
Parameter
Condition
Rationale
Substrate
3-Benzyloxycyclobutanone (1.0 equiv)
Stable precursor; prevents side-reactions.
Reagent
Ethylene Glycol (5.0 - 10.0 equiv)
Large excess drives equilibrium (Le Chatelier's principle).
Scavenger
Triethyl Orthoformate (1.2 equiv)
Irreversible chemical water removal.
Catalyst
PPTS (10 mol%)
Mild acid source; minimizes ring strain release.
Solvent
Dry THF or DCM
Allows lower temperature than Toluene.
Temp/Time
25°C to 40°C, 12-24 h
Kinetic control to prevent thermodynamic ring opening.
Step-by-Step:
Dissolve 3-benzyloxycyclobutanone in anhydrous THF (0.2 M).
Add Ethylene Glycol (5 equiv) and Triethyl Orthoformate (1.2 equiv).
Add PPTS (0.1 equiv) in one portion.
Stir under Nitrogen at RT. Monitor by TLC (Target Rf ~ 0.4 in 20% EtOAc/Hex).
Quench: Add saturated NaHCO3 before concentration. Acidic concentration destroys the ketal.
Protocol B: The Dean-Stark Method (Scale-Up)
Best for: Large scale (>10g), robust substrates.
Setup: Flask with Dean-Stark trap and reflux condenser.
Solvent: Benzene (classic) or Cyclohexane (safer alternative, bp 81°C).
Catalyst: p-TsOH (1 mol%) - Use less catalyst than Protocol A.
Process: Reflux until water collection ceases.
Critical Workup: Cool to RT -> Add Et3N (2 equiv) to neutralize -> Wash with NaHCO3 -> Concentrate.
Module 3: Visualization of Pathways & Logic
Figure 1: Synthesis & Optimization Workflow
This diagram illustrates the two primary routes and the critical decision points for optimization.
Caption: Workflow comparing protected vs. direct routes, highlighting key optimization interventions (Green).
Figure 2: Troubleshooting Logic Tree
Use this flow to diagnose failure modes in your current experiment.
Caption: Diagnostic logic for common failure modes in spiro-ketal synthesis.
References & Validation
ChemicalBook. 2-Bromo-5,8-dioxaspiro[3.4]octane synthesis.[1] (Demonstrates the use of PPTS/Benzene for this specific ring system).
Organic Syntheses. Preparation of Ketal Derivatives. (General protocols for handling acid-sensitive ketalizations).
BenchChem. Synthesis of 6-Oxaspiro[3.4]octan-2-one and Spiroketones. (Comparative guide on spiro-ketone stability and synthesis).
ChemScene. 5,8-Dioxaspiro[3.4]octan-2-one Data. (Physical properties and stability data for the oxidized derivative).
Definitive Structural Assignment of 5,8-dioxaspiro[3.4]octan-2-ol via Single Crystal X-ray Diffraction
Executive Summary For researchers in medicinal chemistry, the spirocyclic scaffold 5,8-dioxaspiro[3.4]octan-2-ol represents a high-value "escape from flatland" motif. However, its structural validation presents a distinc...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For researchers in medicinal chemistry, the spirocyclic scaffold 5,8-dioxaspiro[3.4]octan-2-ol represents a high-value "escape from flatland" motif. However, its structural validation presents a distinct challenge: the inherent flexibility of the cyclobutane ring and the quaternary spiro-center render solution-state NMR (Nuclear Magnetic Resonance) data ambiguous.
This guide details the validation of this structure using Single Crystal X-ray Diffraction (SCXRD) . We compare this definitive method against standard alternatives (NMR and DFT), demonstrating why SCXRD is the non-negotiable "Gold Standard" for assigning absolute configuration and ring-pucker geometry in strained spirocycles.
Part 1: The Structural Challenge
The molecule 5,8-dioxaspiro[3.4]octan-2-ol consists of a cyclobutane ring fused at a spiro-junction to a dioxolane ring, with a hydroxyl group at the C2 position.
Why Standard Methods Fail
Cyclobutane Ring Pucker: Cyclobutane is not planar; it adopts a "puckered" or "butterfly" conformation to relieve torsional strain. In solution (NMR), this ring flips rapidly between conformers, averaging the signals and obscuring the true low-energy geometry.
The "Blind" Spiro Center: The quaternary spiro-carbon (C5) has no attached protons, making it invisible in 1D
H NMR and difficult to correlate in 2D HMBC due to weak long-range coupling across the oxygen atoms.
Stereochemical Ambiguity: Determining whether the hydroxyl group is pseudo-equatorial or pseudo-axial relative to the dioxolane ring is critical for binding affinity but nearly impossible to assign via NOESY due to the ring flipping.
Part 2: Comparative Analysis (The "Product" vs. Alternatives)
The following table compares SCXRD (the validation product) against solution-state NMR and Computational Modeling (DFT).
Feature
SCXRD (Gold Standard)
Solution NMR (1D/2D)
DFT Modeling
Primary Output
Direct 3D atomic coordinates ()
Indirect magnetic connectivity (-coupling)
Predicted energy minima
Stereochemistry
Absolute & Relative (Definitive)
Relative (often ambiguous in flexible rings)
Hypothetical
Conformation
Frozen "snapshot" of low-energy state
Time-averaged (dynamic blur)
Theoretical static state
Sample State
Solid (Single Crystal)
Solution
Virtual
Sample Recovery
Non-destructive (mostly)
Non-destructive
N/A
Success Rate
High (if crystalline)
High (for connectivity only)
High (for prediction)
Decision Logic: When to use SCXRD?
Use the following logic flow to determine the necessity of X-ray validation for your spirocycle.
Figure 1: Decision matrix for escalating from NMR to X-ray validation for strained spirocycles.
Part 3: Experimental Protocol (Self-Validating System)
To validate 5,8-dioxaspiro[3.4]octan-2-ol, follow this specific workflow. This protocol is designed to overcome the difficulty of crystallizing low-molecular-weight alcohols.
Phase 1: Crystal Growth (Vapor Diffusion)
Why this method? Alcohols are often too soluble in polar solvents for simple cooling crystallization. Vapor diffusion gently forces the compound out of solution as the antisolvent diffuses in.
Dissolution: Dissolve 10–15 mg of the pure oil/solid in 0.5 mL of Ethyl Acetate (Solvent A) in a small inner vial (GC vial). Ensure the solution is clear.
Antisolvent Setup: Place the inner vial (uncapped) inside a larger outer jar containing 3 mL of Pentane or Hexane (Solvent B).
Mechanism:[1][2] Pentane (volatile, non-polar) will vapor-diffuse into the Ethyl Acetate, slowly lowering the solubility of the spirocycle.
Sealing: Tightly cap the outer jar. Store at 4°C.[3]
Observation: Inspect daily under polarized light. Birefringence (glowing against a dark background) indicates crystallinity.
Phase 2: Data Collection (Diffraction)
Critical Parameter: Temperature control is vital to stop the cyclobutane ring flip.
Mounting: Select a single block-like crystal (approx. 0.2 x 0.2 x 0.2 mm). Mount on a Mitegen loop using Paratone oil.
Cooling: Immediately flash-cool to 100 K using a nitrogen cryostream.
Reasoning: Cooling reduces thermal motion (atomic displacement parameters), sharpening the diffraction spots and "freezing" the ring pucker.
Source Selection: Use a Cu-K
source ( Å).
Reasoning: For light-atom structures (C, H, O only), Copper radiation provides better scattering intensity and resolution than Molybdenum (Mo).
Phase 3: Structure Refinement
Space Group Determination: Expect monoclinic or orthorhombic systems (common for chiral alcohols).
Disorder Handling: The dioxolane ring may show envelope disorder. If electron density is smeared, model using a split-site model (e.g., PART 1 / PART 2 in SHELX) with occupancy refinement.
Hydrogen Bonding: Locate the hydroxyl proton in the difference Fourier map. It should participate in an intermolecular
bond (likely to the dioxolane oxygen of a neighbor), which stabilizes the lattice.
Part 4: Expected Structural Insights
Upon successful refinement, the X-ray structure will reveal two critical features that NMR cannot:
The Puckering Angle (
):
The cyclobutane ring will not be flat. The X-ray data will define the dihedral angle between the plane and the plane (typically 20°–30°). This dictates the vector of the hydroxyl group.
Intermolecular Networking:
The structure will likely form infinite chains or dimers driven by the alcohol functionality.
Figure 2: The complete workflow from synthesis to Crystallographic Information File (CIF).
References
Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures.
[Link]
(Authoritative source for comparing spirocyclic geometries against known standards).
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.
[Link]
(The standard protocol for refining the disorder often seen in spiro-dioxolane rings).
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
[Link]
(Reference for the limitations of NOESY in fluxional small rings).
Hampton Research. Vapor Diffusion Crystallization Guide.
[Link]
(Practical guide for the solvent systems described in Part 3).
A Comparative Guide to the Synthesis of 5,8-dioxaspiro[3.4]octan-2-ol for Researchers and Drug Development Professionals
The spirocyclic scaffold of 5,8-dioxaspiro[3.4]octan-2-ol represents a unique three-dimensional motif of significant interest in medicinal chemistry and drug discovery. Its rigid structure, incorporating both a cyclobuta...
Author: BenchChem Technical Support Team. Date: March 2026
The spirocyclic scaffold of 5,8-dioxaspiro[3.4]octan-2-ol represents a unique three-dimensional motif of significant interest in medicinal chemistry and drug discovery. Its rigid structure, incorporating both a cyclobutane and a dioxolane ring, offers novel opportunities for probing biological space and developing next-generation therapeutics. This guide provides a comprehensive comparison of the most viable synthetic routes to this valuable building block, complete with detailed experimental protocols and supporting data to aid researchers in their synthetic endeavors.
Introduction to the Synthetic Challenge
The Predominant Synthetic Strategy: A Two-Step Approach
The most efficient and scalable synthesis of 5,8-dioxaspiro[3.4]octan-2-ol is a two-step process commencing with the formation of the key intermediate, 5,8-dioxaspiro[3.4]octan-2-one, followed by its reduction to the target alcohol.
Caption: A streamlined two-step synthetic pathway to 5,8-dioxaspiro[3.4]octan-2-ol.
Part 1: Synthesis of 5,8-dioxaspiro[3.4]octan-2-one (The Ketone Intermediate)
The synthesis of the ketone precursor is a critical first step. While not extensively documented for this specific molecule, a robust protocol can be adapted from the synthesis of analogous compounds, such as 2-bromo-5,8-dioxaspiro[3.4]octane from 3-bromocyclobutanone.[1] The core of this transformation is an acid-catalyzed ketalization of a suitable cyclobutanone derivative with ethylene glycol.[2][3][4]
This protocol is based on the well-established principles of dioxolane formation to protect a ketone functionality.
Reaction Scheme:
Caption: Acid-catalyzed ketalization to form the spirocyclic ketone.
Materials:
3-Hydroxycyclobutanone (or a suitable derivative)
Ethylene glycol (2-4 equivalents)
p-Toluenesulfonic acid (p-TSA) or Pyridinium p-toluenesulfonate (PPTS) (catalytic amount)
Toluene or Benzene
Saturated sodium bicarbonate solution
Brine
Anhydrous sodium sulfate or magnesium sulfate
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 3-hydroxycyclobutanone (1.0 eq) in toluene.
Addition of Reagents: Add ethylene glycol (2-4 eq) and a catalytic amount of p-TSA or PPTS.
Azeotropic Removal of Water: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap, driving the reaction to completion. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
Work-up: Once the reaction is complete (typically after 12-24 hours), cool the reaction mixture to room temperature. Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
Excess Ethylene Glycol: Using an excess of ethylene glycol helps to drive the equilibrium towards the formation of the ketal.
Azeotropic Removal of Water: The formation of a ketal is a reversible reaction that produces water. By removing water as it is formed using a Dean-Stark trap, the equilibrium is shifted towards the product side, leading to higher yields.[4]
Acid Catalyst: An acid catalyst is required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of ethylene glycol. p-TSA and PPTS are commonly used for this purpose.[1][4]
Part 2: Reduction of 5,8-dioxaspiro[3.4]octan-2-one to 5,8-dioxaspiro[3.4]octan-2-ol
The reduction of the ketone intermediate to the target secondary alcohol is a standard and high-yielding transformation. Sodium borohydride (NaBH4) is an ideal reagent for this purpose due to its mild nature and selectivity for reducing aldehydes and ketones.[5][6][7][8]
This protocol is a general and reliable method for the reduction of ketones to alcohols.
Reaction Scheme:
Caption: Reduction of the spirocyclic ketone to the target alcohol.
Materials:
5,8-dioxaspiro[3.4]octan-2-one
Sodium borohydride (NaBH4)
Methanol or Ethanol
Water or dilute hydrochloric acid (e.g., 1M HCl)
Dichloromethane or Ethyl acetate for extraction
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
Dissolving the Ketone: Dissolve 5,8-dioxaspiro[3.4]octan-2-one (1.0 eq) in methanol or ethanol in a round-bottom flask and cool the solution to 0°C in an ice bath.
Addition of Reducing Agent: Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
Quenching: Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid at 0°C.
Extraction and Isolation: Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue with dichloromethane or ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
Purification: Filter and concentrate the organic solution to yield the crude product, which can be further purified by column chromatography if necessary.
Trustworthiness and Self-Validation:
The progress of both the ketalization and the reduction can be easily monitored by TLC, allowing for real-time assessment of the reaction's completion. The final product's identity and purity can be confirmed by standard analytical techniques such as NMR and mass spectrometry. The commercial availability of the ketone precursor, 5,8-dioxaspiro[3.4]octan-2-one, provides a reliable source for the second step of this synthesis.[9][10]
Comparative Analysis of Synthetic Routes
Route
Starting Materials
Key Steps
Advantages
Disadvantages
Estimated Yield
Proposed Two-Step Route
3-Hydroxycyclobutanone, Ethylene Glycol
1. Ketalization2. Reduction
Logical and straightforward pathway, uses common reagents, likely high-yielding.
Requires synthesis or purchase of the cyclobutanone starting material.
Good to Excellent
Alternative: From Carboxylic Acid
5,8-dioxaspiro[3.4]octane-2-carboxylic acid
1. Reduction to alcohol
Starts from a commercially available advanced intermediate.
Reduction of a carboxylic acid typically requires stronger reducing agents (e.g., LiAlH4) which are less selective and require stricter anhydrous conditions.
Good
Alternative: From Bromo-derivative
2-bromo-5,8-dioxaspiro[3.4]octane
1. Halogen-metal exchange2. Reaction with an electrophile (e.g., formaldehyde)3. Oxidation or reduction steps
Provides access to a range of derivatives.
Multi-step, may involve cryogenic conditions and organometallic intermediates.
Moderate
Conclusion
The presented two-step synthesis of 5,8-dioxaspiro[3.4]octan-2-ol, proceeding through the key ketone intermediate, represents the most practical and efficient pathway for researchers in the field. This guide provides a solid foundation for the successful synthesis of this valuable spirocyclic building block. The detailed protocols and the rationale behind the experimental choices are intended to empower scientists to confidently produce this compound for their drug discovery and development programs.
References
ResearchGate. Reduction using sodium borohyride?. [Link]
Synthesis of Isomeric Hydroxysulphides (Sulphones) Based on 3,5,8-Trioxaspiro[bicyclo[5.1.0]octane-4,1.
Master Organic Chemistry. Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. [Link]
Master Organic Chemistry. Addition of NaBH4 to aldehydes to give primary alcohols. [Link]
assessing the purity of 5,8-dioxaspiro[3.4]octan-2-ol by HPLC
Assessing the Purity of 5,8-Dioxaspiro[3.4]octan-2-ol: A Comparative Guide to HPLC Detection Strategies for Non-Chromophoric Alcohols As a Senior Application Scientist, evaluating the purity of small, polar, non-chromoph...
Author: BenchChem Technical Support Team. Date: March 2026
Assessing the Purity of 5,8-Dioxaspiro[3.4]octan-2-ol: A Comparative Guide to HPLC Detection Strategies for Non-Chromophoric Alcohols
As a Senior Application Scientist, evaluating the purity of small, polar, non-chromophoric building blocks requires moving beyond standard chromatographic techniques. 5,8-Dioxaspiro[3.4]octan-2-ol (CAS: 1802988-78-8) is a critical spirocyclic intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including LRRK2 kinase inhibitors targeting Parkinson’s disease[1].
Because this fully saturated molecule (
, MW: 130.14 g/mol ) completely lacks a UV-absorbing conjugated -system, traditional HPLC-UV methods are blind to it. This guide objectively compares alternative detection strategies—specifically Refractive Index (RID), Evaporative Light Scattering (ELSD), and Charged Aerosol Detection (CAD)—and provides a self-validating, field-proven protocol for its rigorous purity assessment.
The Analytical Challenge & Detector Selection
The structural nature of 5,8-dioxaspiro[3.4]octan-2-ol dictates the physical limits of how it can be detected.
HPLC-UV: Fails entirely due to the absence of a chromophore.
HPLC-RID: While capable of detecting non-UV active compounds, RID measures bulk refractive index changes. It is strictly limited to isocratic elution. Because synthesizing spirocyclic alcohols generates impurities with widely varying polarities, isocratic methods fail to elute all impurities in a reasonable timeframe, making RID unsuitable for comprehensive purity profiling[2].
Evaporative Aerosol Detectors (ELSD & CAD): Both detectors nebulize the column eluent, evaporate the volatile mobile phase, and measure the remaining dried analyte particles[3]. Because they are gradient-compatible, they are the industry standard for non-chromophoric purity assays[4]. However, their detection mechanisms yield vastly different performance profiles for low-molecular-weight analytes.
Decision workflow for selecting HPLC detectors for non-chromophoric spirocycles.
Mechanistic Comparison: ELSD vs. CAD
While both ELSD and CAD share the same front-end nebulization and evaporation processes, their detection modalities create a critical divergence in sensitivity and dynamic range[5].
The ELSD Limitation (Light Scattering): ELSD relies on passing the dried particles through a laser or LED light source and measuring the scattered light using a photomultiplier tube[4]. The physical causality here is governed by Rayleigh and Mie scattering principles: light scattering drops off exponentially as particle size decreases. For a low-molecular-weight (130 Da), semi-volatile compound like 5,8-dioxaspiro[3.4]octan-2-ol, the resulting dried particles are exceptionally small. ELSD yields little to no signal for particle diameters below 50 nm, causing low-level impurities to vanish into the baseline[3].
The CAD Advantage (Charge Transfer): CAD operates by colliding the dried analyte particles with a secondary stream of nitrogen gas ionized by a high-voltage platinum corona wire[2]. The charge transfers diffusionally to the analyte particles, and the total charge is measured by a highly sensitive electrometer. Because charge transfer is directly proportional to the particle's diameter (rather than exponentially dependent on volume/scattering), CAD maintains robust sensitivity for particles as small as 10 nm[3]. Furthermore, CAD delivers an inherent dynamic range of four orders of magnitude, whereas ELSD is typically limited to two[3].
Mechanistic divergence between CAD and ELSD following mobile phase evaporation.
To accurately assess the purity of 5,8-dioxaspiro[3.4]octan-2-ol, we must utilize a method that compensates for the physical variables of aerosol detection. Because CAD response depends on the initial droplet size formed during nebulization—which is dictated by the mobile phase's surface tension and viscosity—a standard gradient will cause the response factor to drift as the organic concentration increases[2].
To establish a self-validating system , this protocol employs a post-column inverse gradient . By dynamically mixing the exact opposite of the analytical gradient post-column, the detector constantly receives a static 50:50 ratio of aqueous to organic solvent. This ensures that the response factor for the main peak and all unknown impurities is identical, validating the use of simple area-normalization for absolute purity quantitation without requiring individual impurity reference standards[3].
Step-by-Step Methodology
1. Sample Preparation
Diluent: 100% Water (to match initial gradient conditions and prevent peak distortion of the highly polar spirocycle).
Concentration: Prepare the sample at
. Causality: A high column load is required to ensure that impurities present at the 0.05% ICH reporting threshold () fall well within the CAD's linear dynamic range.
). Causality: Standard C18 columns often suffer from phase collapse in highly aqueous conditions. A polar-embedded phase prevents dewetting and provides superior retention for the polar hydroxyl and ether groups of the spirocycle.
Mobile Phase A (Analytical):
Ammonium Formate in Water, adjusted to pH 3.5 with Formic Acid. Causality: CAD requires strictly volatile buffers. Non-volatile salts (like phosphates) will precipitate in the drift tube, generating massive background noise and permanently damaging the electrometer[2],[6].
System Validation Check: Inject a known mass of the target compound at three different retention times (by altering isocratic holds). If the system is properly validated, the integrated peak area will remain constant (
RSD) regardless of the elution time, proving that the detector response is entirely independent of the analytical gradient.
4. CAD Parameters
Evaporation Temperature:
. Causality: 5,8-dioxaspiro[3.4]octan-2-ol is a semi-volatile low-molecular-weight alcohol. Setting the drift tube temperature too high (e.g., standard ) will cause the analyte to evaporate along with the mobile phase, resulting in false-negative purity readings. A low temperature preserves the analyte mass while still desolvating the volatile formate buffer[2].
Data Collection Rate: 10 Hz with a 3.6-second filter constant to optimize the signal-to-noise ratio.
References
Reach Separations. "A comparison of CAD and ELSD as non-UV detection techniques." Reach Separations,[Link]
LCGC International. "Charged Aerosol Detection in Pharmaceutical Analysis: An Overview." Chromatography Online, 15 Apr. 2022.[Link]
Quercus. "Benefits of ELSD Detectors in HPLC: Detect Virtually Everything." Quercus Blog, 26 Jun. 2024.[Link]
Chromatography Forum. "ELSD vs CAD." ChromForum, 14 Sep. 2011.[Link]
This guide outlines the validated disposal and handling protocols for 5,8-dioxaspiro[3.4]octan-2-ol , a specialized spirocyclic building block used in medicinal chemistry. Status: No global GHS-harmonized Safety Data She...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the validated disposal and handling protocols for 5,8-dioxaspiro[3.4]octan-2-ol , a specialized spirocyclic building block used in medicinal chemistry.
Status: No global GHS-harmonized Safety Data Sheet (SDS) exists for this specific isomer in public regulatory databases.
Operational Directive: Treat as a Category 3 Novel Research Chemical . In the absence of specific toxicological data, you must adopt a "universal precaution" approach, assuming potential for irritation, ring-strain reactivity, and combustibility.
Chemical Profile & Waste Characterization
Before disposal, you must characterize the waste stream.[1][2] This compound features a spiro[3.4] skeleton containing a cyclobutane ring fused spiro-cyclically to a dioxolane (acetal) ring.
Acid Sensitive: The acetal linkage is susceptible to hydrolysis in acidic environments. Do not mix with acidic waste streams.
Physical State
Likely Viscous Liquid or Low-Melting Solid
Segregate based on state (Solid vs. Liquid Organic).
Reactivity
Moderate Ring Strain (Cyclobutane)
Stable under ambient conditions but may release energy upon thermal decomposition.
RCRA Status
Non-listed (Not P or U listed)
Classify as D001 (Ignitable) if liquid with FP <60°C; otherwise, manage as Non-Regulated Hazardous Chemical Waste .
Hazard Class
Irritant (Inferred)
Treat as H315 (Skin), H319 (Eye), H335 (Resp).
Step-by-Step Disposal Protocol
Phase A: Segregation & Preparation
Objective: Prevent cross-reactivity and ensure regulatory compliance.
Isolate the Waste Stream:
Do NOT pour down the drain.[1][3] This compound is an organic ether/alcohol and is restricted from municipal water systems.
Incompatibility Check: Ensure the waste container is free of Strong Acids (e.g., HCl, H₂SO₄) to prevent the exothermic cleavage of the dioxolane ring.
Solvent Compatibility: Compatible with standard organic solvents (DCM, Acetone, Methanol, Ethyl Acetate).
Container Selection:
Liquids: Use an amber glass bottle or HDPE carboy rated for organic solvents.
Solids: Use a wide-mouth HDPE jar with a screw-top lid.
Phase B: Labeling & Storage
Objective: Clear communication for EHS (Environmental Health & Safety) personnel.
Labeling:
Attach a hazardous waste tag immediately upon the first drop of waste.
Chemical Name: Write "5,8-dioxaspiro[3.4]octan-2-ol".
Constituents: If dissolved, list the solvent % (e.g., "5% in Dichloromethane").
Hazard Checkboxes: Check "Irritant" and "Flammable" (if in organic solvent).
Satellite Accumulation Area (SAA):
Store in a secondary containment tray to capture spills.
Keep container closed at all times except when adding waste.
Phase C: Final Disposal (Incineration)
Objective: Complete destruction of the spiro-cyclic framework.
Method: High-temperature incineration is the only recommended disposal method for spirocyclic ethers to ensure complete mineralization of the strained ring system.
Hand-off: Transfer to your facility's EHS department or a licensed hazardous waste contractor (e.g., Veolia, Clean Harbors).
Emergency Procedures (Spills & Exposure)
Skin Contact: Wash immediately with soap and water for 15 minutes. The lipophilic nature of the spiro-ether facilitates dermal absorption; do not use solvents (like ethanol) to wash skin, as this may increase absorption.
Don PPE (Nitrile gloves, lab coat, safety goggles).
Absorb liquid with Vermiculite or Sand (non-combustible).[4]
Scoop into a sealable waste container and label as "Debris contaminated with 5,8-dioxaspiro[3.4]octan-2-ol".
Visual Workflow: Disposal Decision Tree
The following diagram illustrates the logical flow for disposing of 5,8-dioxaspiro[3.4]octan-2-ol, prioritizing the prevention of acid-catalyzed hydrolysis.
Figure 1: Logical decision tree for the safe segregation and disposal of spiro-ether derivatives.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR. [Link]
PubChem. (2024). Compound Summary: Spiro[3.4]octane derivatives. National Library of Medicine. [Link]
Personal protective equipment for handling 5,8-dioxaspiro[3.4]octan-2-ol
Operational Context & Hazard Logic The "Why" Behind the Protocol 5,8-dioxaspiro[3.4]octan-2-ol is a specialized spirocyclic building block, primarily utilized in fragment-based drug discovery (FBDD) to modulate lipophili...
Author: BenchChem Technical Support Team. Date: March 2026
Operational Context & Hazard Logic
The "Why" Behind the Protocol
5,8-dioxaspiro[3.4]octan-2-ol is a specialized spirocyclic building block, primarily utilized in fragment-based drug discovery (FBDD) to modulate lipophilicity and metabolic stability without increasing molecular weight significantly.
While often classified under generic "Warning" labels (H315/H319/H335), this compound presents specific chemical behaviors that dictate your PPE and handling strategy:
Spirocyclic Lipophilicity: The spiro-ether scaffold is designed to cross biological membranes. Implication: It will permeate standard latex gloves rapidly.
Oxetane Ring Strain: This molecule contains a strained 4-membered oxygen ring. While kinetically stable under neutral conditions, it is susceptible to rapid, exothermic ring-opening in the presence of strong Lewis or Brønsted acids. Implication: Waste segregation is critical to prevent canister pressurization.
Physical State: Typically a low-melting solid or viscous oil. Implication: Static charge often causes "fly-away" powder issues during weighing, increasing inhalation risk.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent dermal absorption and inhalation of micro-particulates.
PPE Category
Standard Requirement
Technical Specification & Rationale
Hand Protection
Double Nitrile (Bonded)
Spec: Minimum 5 mil (0.12 mm) thickness per layer or single 8 mil layer.Rationale: Spirocyclic ethers are lipophilic solvents. Standard latex offers <1 min breakthrough time. Nitrile provides >30 min protection against incidental splashes.
Eye Protection
Chemical Goggles
Spec: ANSI Z87.1+ Impact/Splash Goggles (Indirect Vent).Rationale: Safety glasses are insufficient for this compound in powder form due to static "fly-away" risks. Goggles seal the eyes from airborne dust.
Respiratory
Engineering Control
Spec: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).Rationale: Primary containment is mandatory. If working outside a hood (e.g., balance maintenance), use a P100/OV half-mask respirator.
Body Defense
Lab Coat (High-Neck)
Spec: 100% Cotton or Nomex (Fire Resistant).Rationale: Synthetic blends (polyester) can melt into skin if the oxetane moiety triggers an exothermic reaction with incompatible acids.
Operational Workflow: Safe Handling Protocol
This workflow integrates safety with experimental integrity.[1]
Phase A: Weighing & Transfer
The Risk: Static generation causes the solid to disperse; moisture absorption affects stoichiometry.
The Protocol:
Equilibrate: Allow the container to reach room temperature before opening to prevent condensation (the ether oxygen is hygroscopic).
Ionize: Use an anti-static gun or ionizer bar inside the balance enclosure.
Transfer: Use a glass or stainless steel spatula. Avoid plastic spatulas, which generate static and may leach plasticizers upon prolonged contact with the ether.
Phase B: Dissolution & Reaction
The Risk: Exothermic decomposition.
The Protocol:
Solvent Choice: Dissolve in neutral solvents (DCM, THF, Methanol) before adding any reagents.
Acid Warning: NEVER add this compound directly to neat strong acids (TFA, H₂SO₄). If acidic conditions are required, cool the solution to 0°C first, then add acid dropwise to control the rate of oxetane ring opening.
Phase C: Waste Disposal (Critical)
Segregation: Do NOT dispose of 5,8-dioxaspiro[3.4]octan-2-ol residues in the "Acid Waste" container.
Mechanism: The acid in the waste stream can trigger polymerization of the spiro-ring, generating heat and pressure in the closed drum.
A logical workflow ensuring stability of the oxetane ring during handling.
Caption: Operational logic tree emphasizing static control and acid-reactivity precautions.
Figure 2: Emergency Decontamination Workflow
Immediate response steps for spirocyclic ether exposure.
Caption: Rapid response protocol. Note: Blotting prevents forcing the lipophilic compound deeper into pores.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, 116(24), 15148–15212. (Provides mechanistic basis for oxetane ring stability and acid sensitivity). [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). [Link]